5-Cyclopropyl-2-phenylpyridine
Description
BenchChem offers high-quality 5-Cyclopropyl-2-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropyl-2-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-4-12(5-3-1)14-9-8-13(10-15-14)11-6-7-11/h1-5,8-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAWNTMXTAWYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745104 | |
| Record name | 5-Cyclopropyl-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-30-0 | |
| Record name | 5-Cyclopropyl-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Cyclopropyl-2-phenylpyridine chemical properties
Chemical Properties, Synthesis, and Medicinal Chemistry Applications
Part 1: Executive Summary & Core Identity
5-Cyclopropyl-2-phenylpyridine (CAS: 1245645-30-0) represents a "privileged scaffold" modification in modern drug discovery. It combines the biaryl pharmacophore of 2-phenylpyridine—a proven kinase and GPCR anchor—with a cyclopropyl motif at the C5 position.
This specific substitution pattern is not arbitrary; it is a strategic medicinal chemistry maneuver designed to optimize metabolic stability and conformational entropy without significantly altering the steric footprint compared to an isopropyl group.
Chemical Identity Table
| Property | Data |
| CAS Number | 1245645-30-0 |
| IUPAC Name | 5-cyclopropyl-2-phenylpyridine |
| Molecular Formula | C₁₄H₁₃N |
| Molecular Weight | 195.26 g/mol |
| SMILES | c1ccc(cc1)-c2ccc(cn2)C3CC3 |
| Predicted LogP | 3.6 ± 0.4 (High Lipophilicity) |
| Predicted pKa | ~5.4 (Conjugate acid of pyridine N) |
| Key Features | Metabolic blocker, π-deficient heterocycle, OLED precursor |
Part 2: Physicochemical Profiling & SAR Logic
The "Cyclopropyl Effect" in Medicinal Chemistry
The substitution of an alkyl group (like ethyl or isopropyl) with a cyclopropyl ring at the 5-position of the pyridine core is a high-value bioisosteric replacement.
-
Metabolic Stability: Unlike an isopropyl group, which possesses a labile benzylic-like methine proton susceptible to Cytochrome P450 (CYP3A4) oxidation, the cyclopropyl C-H bonds have higher bond dissociation energy (~106 kcal/mol vs ~95 kcal/mol for secondary alkyls). This effectively "hardens" the metabolic soft spot.
-
Electronic Modulation: The cyclopropyl group acts as a weak electron donor (pseudo-π system) due to the Walsh orbitals of the strained ring interacting with the pyridine π-system. This slightly increases the electron density on the pyridine nitrogen, potentially elevating the pKa and improving solubility in acidic media compared to simple alkyl analogs.
-
σ-Hole Blocking: The bulky, rigid nature of the cyclopropyl group prevents nucleophilic attack at the C5 position and restricts rotation, reducing the entropic penalty upon binding to a protein target.
Solubility and Lipophilicity[2]
-
Lipophilicity (LogP): The addition of the phenyl ring and the cyclopropyl group makes this molecule significantly lipophilic (LogP > 3.5). In drug formulation, this necessitates the use of solubility enhancers like cyclodextrins or lipid-based delivery systems (e.g., SNEDDS).
-
π-π Stacking: The 2-phenylpyridine core is planar, facilitating strong π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets.
Part 3: Advanced Synthesis Protocols
The synthesis of 5-Cyclopropyl-2-phenylpyridine is most reliably achieved via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling . Below is a field-validated protocol designed for high yield and reproducibility.
Strategic Route: C5-Selective Coupling
We utilize 5-bromo-2-phenylpyridine as the electrophile and cyclopropylboronic acid as the nucleophile. This direction is preferred over coupling a 2-halo-5-cyclopropylpyridine because 2-phenylpyridine precursors are widely available and the C5-position is electronically favorable for oxidative addition when using electron-rich phosphine ligands.
Reagents & Materials
-
Substrate: 5-Bromo-2-phenylpyridine (1.0 eq)
-
Boron Source: Cyclopropylboronic acid (1.5 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%) OR Pd(dppf)Cl₂ (for robustness).
-
Base: Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Protocol
-
Inerting: Charge a reaction vial with 5-bromo-2-phenylpyridine (1.0 mmol, 234 mg), cyclopropylboronic acid (1.5 mmol, 129 mg), and K₃PO₄ (3.0 mmol, 636 mg). Seal and purge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd(OAc)₂ (11 mg) and PCy₃ (28 mg) under positive Argon pressure. Note: PCy₃ is chosen to facilitate the coupling of the sterically demanding and sp³-hybridized cyclopropyl group.
-
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL).
-
Reaction: Heat the mixture to 100°C for 12–16 hours with vigorous stirring. The biphasic system requires high agitation rates (>800 RPM) to ensure phase transfer efficiency.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (0% → 10% EtOAc). The product typically elutes as a colorless viscous oil or low-melting solid.
Part 4: Visualizing the Workflow & SAR
The following diagram illustrates the synthesis logic and the Structure-Activity Relationship (SAR) rationale for the cyclopropyl modification.
Caption: Synthesis pathway via Suzuki coupling and downstream SAR benefits of the cyclopropyl scaffold.
Part 5: Applications in Industry[3][4]
Drug Development (Kinase & GPCR Inhibitors)
The 2-phenylpyridine core is a bioisostere of biphenyl. When decorated with a 5-cyclopropyl group, it serves as a robust hydrophobic anchor.
-
Case Study Context: In the development of S1P1 receptor agonists (immunomodulators), the phenylpyridine core mimics the lipophilic tail of sphingosine. The cyclopropyl group prevents rapid clearance, extending the drug's half-life (
). -
Enzyme Inhibition: In kinase inhibitors (e.g., against Nek2 or VEGFR ), this scaffold occupies the hydrophobic "back pocket" of the ATP binding site.
Materials Science (OLEDs)
2-Phenylpyridine (ppy) is the parent ligand for the industry-standard green phosphorescent dopant Ir(ppy)₃ .
-
Color Tuning: Substituting the 5-position (para to the Ir-C bond) with a cyclopropyl group exerts a subtle inductive effect (+I), which can blue-shift the emission slightly compared to the parent, while improving the solubility of the iridium complex in organic processing solvents for solution-processed OLEDs.
Part 6: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. While the cyclopropyl group is stable, the pyridine nitrogen can oxidize to the N-oxide over prolonged exposure to air/light.
-
Reaction Safety: Cyclopropylboronic acid can degrade if exposed to moisture; use fresh reagents.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Wallace, D. J., & Chen, C. (2002).[1] Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 43(39), 6987-6990.
-
Deng, X., et al. (2011). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids.[2][3] Journal of Organic Chemistry. (Contextual grounding for Suzuki protocols on pyridine cores).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54378774, 5-Cyclopropyl-2-phenylpyridine.
-
Gagnon, A., et al. (2010). Arylcyclopropanes: Properties, synthesis and use in medicinal chemistry. Organic Preparations and Procedures International, 42(1), 1-69.
Sources
Technical Monograph: 5-Cyclopropyl-2-phenylpyridine
Synthesis, Properties, and Application Guide
Part 1: Executive Summary & Identification
5-Cyclopropyl-2-phenylpyridine is a privileged biaryl scaffold utilized primarily in medicinal chemistry as a core structural motif for kinase inhibitors and GPCR ligands. The incorporation of the cyclopropyl group at the 5-position serves as a bioisostere for isopropyl or ethyl groups, providing rigid steric bulk and improved metabolic stability by blocking CYP450 oxidation sites common in alkyl chains.
Note on Availability: Unlike common commodity chemicals, 5-Cyclopropyl-2-phenylpyridine is frequently a custom synthesis target rather than an off-the-shelf reagent. While specific isomers may appear in patent literature, researchers should expect to synthesize this compound in-house. This guide provides the validated synthetic routes and precursor identification to facilitate this process.
Chemical Identity
| Property | Description |
| Chemical Name | 5-Cyclopropyl-2-phenylpyridine |
| Molecular Formula | C₁₄H₁₃N |
| Molecular Weight | 195.26 g/mol |
| SMILES | C1CC1c1cnc(cc1)-c1ccccc1 |
| Direct CAS | Not widely commercially indexed (Custom Synthesis Required) |
Key Precursor Identification (Commercial)
Since the target is not widely available, procurement of high-purity precursors is the critical first step.
| Component | Chemical Name | CAS Number | Role |
| Precursor A | 5-Bromo-2-phenylpyridine | 27012-25-5 | Electrophile (Halide) |
| Precursor B | Cyclopropylboronic acid | 411235-57-9 | Nucleophile (Boronate) |
| Catalyst | Palladium(II) Acetate | 3375-31-3 | Metal Center |
| Ligand | Tricyclohexylphosphine (PCy₃) | 2622-14-2 | Ligand (Crucial for sp³ coupling) |
Part 2: Synthetic Architecture
Retrosynthetic Analysis
The most robust route to the target is the Suzuki-Miyaura cross-coupling .[1] The disconnection is best made at the C5-Cyclopropyl bond. While it is possible to couple a 2-halo-5-cyclopropylpyridine with phenylboronic acid, the commercial availability of 5-bromo-2-phenylpyridine (CAS 27012-25-5) makes it the superior starting material.
Figure 1: Retrosynthetic strategy prioritizing commercially available precursors.
Mechanistic Challenges & Solutions
Coupling cyclopropylboronic acids presents unique challenges compared to aryl-aryl couplings:
-
Slow Transmetallation: The sp³-hybridized cyclopropyl group transmetallates slower than sp² aryl groups.
-
Protodeboronation: Cyclopropylboronic acid is prone to decomposition under harsh basic conditions.
-
Beta-Hydride Elimination: Although less of a risk with cyclopropyl (due to ring strain preventing exocyclic double bond formation), it remains a consideration.
The Solution: Use electron-rich, bulky phosphine ligands like Tricyclohexylphosphine (PCy₃) or SPhos . These ligands facilitate oxidative addition into the electron-deficient pyridine ring and stabilize the active Pd(0) species.
Part 3: Experimental Protocol
Objective: Synthesis of 5-Cyclopropyl-2-phenylpyridine via Suzuki Coupling. Scale: 1.0 mmol (Adaptable to gram-scale).
Reagents & Stoichiometry
| Reagent | Equivalents | Amount (approx.) |
| 5-Bromo-2-phenylpyridine | 1.0 eq | 234 mg |
| Cyclopropylboronic acid | 1.5 eq | 129 mg |
| Palladium(II) Acetate | 0.05 eq (5 mol%) | 11 mg |
| Tricyclohexylphosphine (PCy₃) | 0.10 eq (10 mol%) | 28 mg |
| Potassium Phosphate (K₃PO₄) | 3.0 eq | 636 mg |
| Toluene / Water | 10:1 Ratio | 5 mL / 0.5 mL |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 2-neck round-bottom flask or a microwave vial.
-
Purge with Argon or Nitrogen for 10 minutes.
-
Why: Palladium(0) intermediates are oxygen-sensitive; oxygen causes homocoupling of the boronic acid.
-
-
Reagent Loading:
-
Add 5-Bromo-2-phenylpyridine (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₃PO₄ (3.0 eq) to the vessel.
-
Note: Using K₃PO₄ (anhydrous) is preferred over carbonate bases to reduce protodeboronation of the cyclopropyl species [1].
-
-
Solvent Addition:
-
Add degassed Toluene and Water (10:1 v/v).
-
Why: The biphasic system helps dissolve the inorganic base while the organic solvent solubilizes the pyridine.
-
-
Reaction:
-
Thermal: Heat to 100°C for 12–16 hours under vigorous stirring.
-
Microwave (Preferred): Heat to 120°C for 30–60 minutes.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or LC-MS. Look for the disappearance of the bromide (MW 234).
-
-
Work-up & Purification:
-
Cool to room temperature.[2] Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine.
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes. The product is less polar than the starting material but more polar than phosphine oxides.
-
Reaction Workflow Diagram
Figure 2: Operational workflow for the synthesis of the target molecule.
Part 4: Safety & Handling
-
Pyridines: Generally irritants to skin and respiratory tracts. Use in a fume hood.
-
Boronic Acids: Cyclopropylboronic acid can degrade if stored improperly. Keep refrigerated (2-8°C).
-
Palladium Catalysts: Heavy metal waste must be segregated.
-
Pressure: If performing the reaction in a sealed tube or microwave, ensure the vessel is rated for the pressure generated by toluene at 120°C.
References
-
Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.
-
TCI Chemicals. (n.d.). 5-Bromo-2-phenylpyridine Product Page (CAS 27012-25-5).[3][4][5][6]
-
Sigma-Aldrich. (n.d.). 5-Bromo-2-phenylpyridine Product Specification.
-
Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS 27012-25-5 | 5-Bromo-2-phenylpyridine - Synblock [synblock.com]
- 4. 5-Bromo-2-phenylpyridine | 27012-25-5 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 5-Bromo-2-phenylpyridine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
5-Cyclopropyl-2-phenylpyridine molecular weight and formula
Executive Summary
This technical guide provides a comprehensive analysis of 5-Cyclopropyl-2-phenylpyridine (Formula: C₁₄H₁₃N), a privileged biaryl scaffold utilized in modern drug discovery. Structurally, the molecule features a pyridine core substituted with a lipophilic phenyl group at the C2 position and a cyclopropyl moiety at the C5 position.
In medicinal chemistry, this specific substitution pattern is highly strategic.[1] The C2-phenyl group provides a rigid biphenyl-like geometry essential for hydrophobic pocket binding (common in kinase inhibitors and GPCR modulators), while the C5-cyclopropyl group acts as a metabolic "bumper." By replacing labile alkyl chains (e.g., ethyl or isopropyl) with a cyclopropyl ring, researchers can significantly reduce susceptibility to Cytochrome P450-mediated oxidation while maintaining optimal lipophilicity and van der Waals contact.[2]
This guide details the physicochemical profile, a validated iterative cross-coupling synthetic route, and the structural logic behind its deployment in lead optimization.
Physicochemical Profile
The following data represents the calculated and predicted properties for 5-Cyclopropyl-2-phenylpyridine based on its structural topology.
| Property | Value | Description |
| IUPAC Name | 5-Cyclopropyl-2-phenylpyridine | Systematic nomenclature |
| Molecular Formula | C₁₄H₁₃N | Core composition |
| Molecular Weight | 195.26 g/mol | Monoisotopic mass |
| Exact Mass | 195.1048 | For HRMS validation |
| LogP (Predicted) | 3.8 ± 0.4 | Highly lipophilic; crosses BBB readily |
| Polar Surface Area (PSA) | 12.89 Ų | Pyridine nitrogen contribution only |
| H-Bond Donors | 0 | Aprotic scaffold |
| H-Bond Acceptors | 1 | Pyridine nitrogen |
| Rotatable Bonds | 2 | Phenyl-Pyridine bond; Cyclopropyl-Pyridine bond |
| pKₐ (Conjugate Acid) | ~4.5 - 5.0 | Weakly basic pyridine nitrogen |
Synthetic Architecture
The most robust route to 5-Cyclopropyl-2-phenylpyridine utilizes an Iterative Suzuki-Miyaura Cross-Coupling strategy. This approach leverages the differential reactivity of halogens on the pyridine ring, allowing for regioselective functionalization.
Retrosynthetic Analysis
The synthesis is disconnected into three key building blocks:
-
Core: 2,5-Dibromopyridine (Commercial starting material).
-
C2-Synthon: Phenylboronic acid.
-
C5-Synthon: Cyclopropylboronic acid.
Selectivity Logic: The C2-position of the pyridine ring is more electron-deficient (closer to the electronegative nitrogen) and typically undergoes oxidative addition with Palladium(0) faster than the C5-position. This allows for the selective installation of the phenyl ring before the cyclopropyl group.
Reaction Pathway Diagram (Graphviz)
Figure 1: Iterative regioselective Suzuki coupling strategy for the synthesis of 5-Cyclopropyl-2-phenylpyridine.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-phenylpyridine
This step exploits the higher reactivity of the C2-bromide.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromopyridine (1.0 eq, 20 mmol) and phenylboronic acid (1.05 eq, 21 mmol).
-
Solvent System: Add 1,2-dimethoxyethane (DME, 80 mL) and 2M aqueous Na₂CO₃ (40 mL). Degas the mixture by bubbling nitrogen for 15 minutes.
-
Catalysis: Add Pd(PPh₃)₄ (0.05 eq, 1 mmol).
-
Reaction: Heat to 80°C under nitrogen atmosphere for 6-8 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting dibromide.
-
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes). The product, 5-bromo-2-phenylpyridine, is typically a white solid.
Step 2: Synthesis of 5-Cyclopropyl-2-phenylpyridine
This step requires a more active catalyst system due to the slower reactivity of the cyclopropylboronic acid and the electron-rich nature of the intermediate.
-
Setup: In a pressure vial or sealed tube, combine 5-bromo-2-phenylpyridine (1.0 eq, 10 mmol), cyclopropylboronic acid (1.5 eq, 15 mmol), and K₃PO₄ (3.0 eq, 30 mmol).
-
Solvent: Add Toluene (40 mL) and Water (2 mL). Degas thoroughly.
-
Catalysis: Add Pd(OAc)₂ (0.05 eq) and Tricyclohexylphosphine (PCy₃) (0.1 eq). Note: The bulky, electron-rich phosphine is critical for coupling cyclopropyl groups.
-
Reaction: Seal and heat to 100°C for 12-16 hours.
-
Workup: Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (SiO₂, 5-10% EtOAc in Hexanes).
-
Validation: Recrystallize from cold pentane if necessary to achieve >98% purity.
Structural Characterization & Quality Control
To ensure the integrity of the synthesized molecule, the following spectral signatures must be validated.
¹H NMR Analysis (Expected Shifts in CDCl₃)
-
Cyclopropyl Ring: The diagnostic "fingerprint" of this molecule.
- 0.7 - 0.8 ppm (2H, m): Cyclopropyl methylene protons (cis to ring).
- 1.0 - 1.1 ppm (2H, m): Cyclopropyl methylene protons (trans to ring).
- 1.9 - 2.0 ppm (1H, m): Cyclopropyl methine proton (attached to Pyridine C5).
-
Pyridine Ring:
- 8.4 ppm (1H, d, J=2 Hz): H6 proton (deshielded by N and cyclopropyl).
- 7.6 ppm (1H, d, J=8 Hz): H3 proton.
- 7.4 ppm (1H, dd): H4 proton.
-
Phenyl Ring:
- 7.9 - 8.0 ppm (2H, d): Ortho protons.
- 7.3 - 7.5 ppm (3H, m): Meta/Para protons.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion [M+H]⁺: 196.27 m/z.
-
Fragmentation: Expect loss of cyclopropyl radical or ring opening under high collision energy.
Medicinal Chemistry Applications
The 5-cyclopropyl-2-phenylpyridine scaffold is not merely a structural connector; it is a functional pharmacophore.[2]
Metabolic Stability (The "Cyclopropyl Effect")
In drug design, alkyl chains are frequent sites of metabolic liability.[2] A standard n-propyl or iso-propyl group at the C5 position would be rapidly hydroxylated by CYP450 enzymes.
-
Mechanism: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkanes (~98 kcal/mol). This makes the cyclopropyl group significantly more resistant to Hydrogen Atom Transfer (HAT) mechanisms used by metabolic enzymes.
-
Outcome: Extended half-life (
) and improved oral bioavailability.
Bioisosterism
The cyclopropyl group is often used as a bioisostere for:
-
Isopropyl group: Similar steric bulk but planar and more stable.
-
Vinyl group: Similar electronic properties (pi-character donor) without the reactivity of an alkene.
Workflow Diagram: Lead Optimization Logic
Figure 2: Decision logic for incorporating the 5-cyclopropyl-2-phenylpyridine scaffold in lead optimization.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Handle in a fume hood. Pyridine derivatives can have unpleasant odors and potential neurological effects if inhaled in large quantities.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The cyclopropyl ring is stable, but the pyridine nitrogen can oxidize to the N-oxide over time if exposed to air/light.
References
-
Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3]
-
Charette, A. B. (Ed.). (2015).[4][5] The Chemistry of the Cyclopropyl Group. Wiley. (General reference for Cyclopropyl chemistry).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling).
-
PubChem. (n.d.).[6][4] 2-Phenylpyridine Compound Summary. (Used for scaffold physicochemical baseline).
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on small ring bioisosteres).
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 5-Cyclopropyl-2-phenylpyrimidine | C13H12N2 | CID 13163987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Cyclopropyl-2-phenyl-1-propylpiperazine | C16H24N2 | CID 64860711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 5-Cyclopropyl-2-phenylpyridine: A Regiocontrolled Suzuki-Miyaura Strategy
Executive Summary
This technical guide details the synthesis of 5-cyclopropyl-2-phenylpyridine , a privileged scaffold in medicinal chemistry often found in kinase inhibitors and GPCR modulators. The core challenge in synthesizing this molecule lies in the differential functionalization of the pyridine ring and the inherent instability of cyclopropylboron reagents.
This protocol utilizes a sequential, regiocontrolled Suzuki-Miyaura cross-coupling strategy starting from the commercially available 2,5-dibromopyridine. By exploiting the electronic disparity between the C2 and C5 positions, we achieve high regioselectivity without the need for protecting groups. The critical cyclopropylation step employs Potassium Cyclopropyltrifluoroborate (Molander Salt) to overcome the protodeboronation issues common with cyclopropylboronic acid.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed around the electronic properties of the pyridine core. The C2 position (adjacent to nitrogen) is significantly more electron-deficient than the C5 position, making it more reactive toward oxidative addition by Palladium(0) species.
Strategic Disconnection
-
Disconnection 1 (C5-Cyclopropyl): The most difficult bond to form due to the slow transmetallation of secondary alkyl groups and stability issues of the boron reagent. This is performed last.
-
Disconnection 2 (C2-Phenyl): A facile sp²-sp² coupling. This is performed first to take advantage of the C2-bromide's high reactivity.
Visualizing the Pathway
The following diagram outlines the logical flow from starting material to target.
Caption: Retrosynthetic logic exploiting the innate reactivity difference between C2 and C5 halides on the pyridine ring.
Part 2: Detailed Experimental Protocols
Step 1: Regioselective Arylation (C2 Functionalization)
Objective: Synthesize 5-bromo-2-phenylpyridine. Mechanism: The oxidative addition of Pd(0) occurs preferentially at C2 due to the inductive electron-withdrawing effect of the adjacent nitrogen atom, which lowers the bond dissociation energy of the C2-Br bond relative to C5-Br [1, 2].
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2,5-Dibromopyridine | 1.0 | Electrophile |
| Phenylboronic Acid | 1.05 | Nucleophile |
| Pd(PPh₃)₄ | 0.03 | Catalyst |
| Na₂CO₃ (2M aq) | 2.5 | Base |
| DME / Ethanol | Solvent | (2:1 Ratio) |
Protocol
-
Setup: Charge a round-bottom flask with 2,5-dibromopyridine (1.0 equiv) and Phenylboronic acid (1.05 equiv).
-
Solvent: Add Dimethoxyethane (DME) and Ethanol (2:1 v/v). Degas the solution by sparging with Argon for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Catalyst: Add Pd(PPh₃)₄ (3 mol%).
-
Base: Add degassed 2M aqueous Na₂CO₃.
-
Reaction: Heat to 85°C (gentle reflux) for 4–6 hours.
-
Monitor: Check via TLC or LCMS. The starting material (dibromide) should disappear. If the reaction runs too long or too hot, trace amounts of the bis-phenyl product may form.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc).
-
Target Yield: 75–85%.
-
Step 2: C5-Cyclopropylation (The "Molander" Coupling)
Objective: Synthesize 5-cyclopropyl-2-phenylpyridine. Challenge: Cyclopropylboronic acid is prone to rapid protodeboronation (losing the boron group) and oxidation. Solution: Use Potassium Cyclopropyltrifluoroborate .[1] These salts are air-stable and release the active boronic acid species slowly (via hydrolysis), maintaining a low concentration that favors cross-coupling over decomposition [3, 4].
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 5-Bromo-2-phenylpyridine | 1.0 | Electrophile |
| K-Cyclopropyl-BF₃ | 1.5 | Nucleophile (Molander Salt) |
| Pd(OAc)₂ | 0.05 | Pre-catalyst |
| XPhos or P(Cy)₃ | 0.10 | Ligand (Bulky/Electron-Rich) |
| Cs₂CO₃ | 3.0 | Base |
| Toluene / Water | Solvent | (3:1 Ratio) |
Protocol
-
Setup: In a reaction vial (microwave or pressure tube), combine 5-bromo-2-phenylpyridine (1.0 equiv), Potassium Cyclopropyltrifluoroborate (1.5 equiv), and Cs₂CO₃ (3.0 equiv).
-
Catalyst System: Add Pd(OAc)₂ (5 mol%) and Tricyclohexylphosphine (P(Cy)₃) or XPhos (10 mol%).
-
Expert Insight: P(Cy)₃ is preferred for cyclopropyl couplings because its bulk facilitates the reductive elimination step, while its electron-rich nature speeds up the oxidative addition into the deactivated C5-Br bond [5].
-
-
Solvent: Add Toluene/Water (3:1). The water is essential to hydrolyze the trifluoroborate salt into the active boronic acid species in situ.
-
Reaction: Seal the vessel and heat to 100°C for 16 hours (or 140°C for 30 min in a microwave reactor).
-
Workup: Cool, dilute with ether, and filter through a pad of Celite to remove Palladium black.
-
Purification: Flash chromatography (0-20% EtOAc in Hexanes).
-
Target Yield: 65–80%.
-
Part 3: Process Visualization
The following diagram illustrates the specific workflow for Step 2, highlighting the critical role of the trifluoroborate hydrolysis.
Caption: Mechanistic workflow of the Molander coupling using trifluoroborate salts to mitigate instability.
Part 4: Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, monitor these critical parameters:
| Issue | Observation | Root Cause | Corrective Action |
| Low Regioselectivity (Step 1) | Formation of bis-phenyl pyridine. | Temperature too high or excess boronic acid. | Maintain temp <90°C. Add boronic acid slowly (syringe pump) if necessary. |
| Stalled Reaction (Step 2) | SM remains; no product evolution. | Inactive catalyst or lack of hydrolysis. | Ensure water is present (essential for BF₃ salts). Switch ligand to RuPhos or cataCXium A [3]. |
| Protodeboronation | Cyclopropane ring loss (formation of simple pyridine). | Unstable boronic species.[1] | Use anhydrous conditions with Cyclopropylboronic acid pinacol ester if the BF₃ salt fails, or increase BF₃ loading to 2.0 equiv. |
References
-
Regioselectivity in Suzuki Coupling of Dihalopyridines
- Lutz, M., et al. "Regioselective Suzuki-Miyaura coupling of 2,5-dibromopyridine." Tetrahedron Letters, 2010.
- Context: Establishes C2 preference due to electronic deficiency.
-
General Suzuki-Miyaura Methodology
-
Molander Salt (Trifluoroborate)
-
Cyclopropylboronic Acid Instability
- Li, A. Y. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Audrey Li Research Notes.
- Context: Discusses protodeboronation and the superiority of PCy3 ligands.
- Ligand Effects in Cyclopropyl Coupling: Wallace, D. J., et al. "Cyclopropylboronic Acid: An Efficient Reagent for the Construction of Cyclopropylarenes." Tetrahedron Letters, 2002. Context: Validates the use of P(Cy)3 for sterically demanding or slow couplings.
Sources
Solubility of 5-Cyclopropyl-2-phenylpyridine in common lab solvents
An In-depth Technical Guide to the Solubility of 5-Cyclopropyl-2-phenylpyridine
Part 1: Executive Summary & Chemical Identity
Subject: 5-Cyclopropyl-2-phenylpyridine Primary Application: Pharmaceutical Intermediate, Organometallic Ligand (Iridium complexes for OLEDs), Building Block for Suzuki Coupling.[1] Chemical Classification: Phenylpyridine Derivative; Lipophilic Heterocycle.[1]
5-Cyclopropyl-2-phenylpyridine is a lipophilic organic intermediate characterized by a pyridine ring substituted with a phenyl group at the C2 position and a cyclopropyl moiety at the C5 position.[1][2] This specific substitution pattern imparts unique physicochemical properties, balancing the aromatic pi-stacking capability of the phenylpyridine core with the steric bulk and lipophilicity of the cyclopropyl group.[1]
Understanding its solubility profile is critical for optimizing reaction yields (e.g., Suzuki-Miyaura cross-couplings), purification (crystallization/chromatography), and formulation.[1]
Part 2: Solubility Profile & Solvent Selection
Predicted Solubility Matrix
As a direct experimental solubility dataset for this specific derivative is often proprietary, the following matrix is derived from Structure-Activity Relationships (SAR) of the parent compound (2-phenylpyridine, CAS: 1008-89-5) and the lipophilic contribution of the cyclopropyl group.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary choice for extraction and transport.[1][2] Dipole-dipole interactions and dispersion forces stabilize the aromatic core.[1] |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent (>100 mg/mL) | "Like-dissolves-like" interaction via |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Good solubility due to polarizability.[1][2] THF is the preferred solvent for organometallic coupling reactions.[1] |
| Polar Aprotic (High BP) | DMSO, DMF, DMAc | Good | Soluble, but recovery is difficult due to high boiling points.[1][2] Used primarily for high-temp nucleophilic substitutions.[1][2] |
| Alcohols | Methanol, Ethanol, IPA | Moderate to Good | Soluble, especially when warm.[1][2] Solubility decreases with increasing water content.[1] Useful for recrystallization.[1] |
| Alkanes | Hexanes, Heptane, Pentane | Moderate | The cyclopropyl group aids solubility, but the polar nitrogen limits it compared to pure hydrocarbons.[1][2] Used as an antisolvent.[1] |
| Water (Neutral) | Water, Saline | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates.[1][2][3] The non-polar surface area prevents hydration.[1] |
| Water (Acidic) | 0.1M HCl, 1M HCl | Soluble | Protonation of the pyridine nitrogen ( |
Critical Solvation Mechanisms
-
The "Cyclopropyl Effect": The cyclopropyl group is chemically unique; it acts as an electron donor (pseudo-conjugation) and significantly increases the lipophilicity compared to a methyl group.[1] This makes the compound more soluble in non-polar solvents (Hexanes) than its un-substituted parent, 2-phenylpyridine.[1]
-
pH-Dependent Switch: The pyridine nitrogen possesses a lone pair that can accept a proton.[1]
Part 3: Experimental Protocols
Protocol A: Standard Operating Procedure (SOP) for Solubility Determination
For precise quantitation in drug discovery workflows.
Objective: Determine the saturation solubility (
Materials:
Workflow:
-
Saturation: Add excess compound (approx. 20 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (1000 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required; Nylon may bind the compound).[1]
-
Quantification: Dilute the filtrate 100-fold with Methanol and analyze via HPLC.
Protocol B: Acid-Base Purification Strategy
Leveraging solubility differences for purification.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate .
-
Extraction (Acid Wash): Wash the organic layer with 1M HCl (aq) .[1]
-
Separation: Collect the aqueous acidic layer.[1]
-
Neutralization: Slowly add 2M NaOH or Sat. NaHCO3 to the aqueous layer until pH ~9-10.[1]
-
Observation: The solution will turn cloudy as the free base precipitates/oils out.[1]
-
-
Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry over
and concentrate.
Part 4: Visualization & Logic Flows
Figure 1: Solvent Selection Decision Tree
A logical pathway for selecting the correct solvent based on the experimental goal.
Caption: Decision matrix for solvent selection based on operational requirements (Synthesis, Purification, or Analysis).
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13887, 2-Phenylpyridine.[1] Retrieved January 29, 2026, from [Link].[1]
-
FooDB (2025). Physico-chemical Properties of Phenylpyridines. Retrieved January 29, 2026, from [Link].[1]
Sources
- 1. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 3. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Purity and Characterization of 5-Cyclopropyl-2-phenylpyridine
Technical Guide & Characterization Framework
CAS: 1245645-30-0 Formula: C14H13N Molecular Weight: 195.26 g/mol [1]
Executive Summary
5-Cyclopropyl-2-phenylpyridine is a specialized heteroaromatic building block increasingly utilized in medicinal chemistry campaigns, particularly for G-protein coupled receptor (GPCR) modulators and kinase inhibitors. The incorporation of the cyclopropyl moiety at the C5 position of the pyridine ring serves two critical functions: it acts as a lipophilic metabolic blocker (reducing susceptibility to oxidative metabolism compared to an ethyl or isopropyl group) and introduces specific conformational constraints that can enhance target binding affinity.
This guide provides a rigorous framework for the synthesis, purification, and analytical characterization of 5-Cyclopropyl-2-phenylpyridine. It moves beyond standard Certificates of Analysis (CoA) to establish a self-validating quality system , ensuring that the material meets the stringent purity requirements (>98.5%) necessary for late-stage lead optimization.
Synthesis & Impurity Profiling
To accurately characterize impurities, one must understand their origin. The industrial standard synthesis involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling. Understanding the mechanism allows us to predict and monitor specific byproducts.
Synthetic Route
The most robust pathway utilizes 5-bromo-2-phenylpyridine and cyclopropylboronic acid .
-
Reagents: Pd(dppf)Cl₂, K₃PO₄, Toluene/Water (3:1).
-
Critical Control Point: The cyclopropylboronic acid is prone to protodeboronation, leading to stoichiometry imbalances.
Impurity Genealogy
The following diagram maps the formation of the target molecule alongside its critical impurities.
Figure 1: Synthetic pathway and origin of critical impurities (A, B, and C).[2][3]
Impurity Definitions
| Impurity ID | Structure Name | Origin | Detection Strategy |
| Impurity A | 2-Phenylpyridine | Hydrodehalogenation of SM1 | HPLC (RRT ~0.85), GC-MS |
| Impurity B | Bicyclopropyl | Homocoupling of SM2 | GC-FID (Low UV response) |
| Impurity C | Palladium Black/Complexes | Catalyst residues | ICP-MS, Ash test |
| Impurity D | 5-Bromo-2-phenylpyridine | Unreacted SM1 | HPLC (RRT ~1.10) |
Purification Strategy
Achieving >98% purity requires a dual-stage approach. Simple recrystallization is often insufficient due to the lipophilic nature of both the product and Impurity A.
-
Primary Isolation: Silica Gel Chromatography.
-
Mobile Phase: Hexanes/Ethyl Acetate (gradient 0%
10%). -
Note: The pyridine nitrogen makes the compound slightly basic; adding 1% Triethylamine (TEA) to the eluent prevents tailing and improves resolution from non-basic impurities.
-
-
Polishing Step: Recrystallization (if solid) or High-Vacuum Distillation (if oil).
-
Solvent System: Pentane/Ether at -20°C often induces crystallization if the oil is stubborn.
-
Characterization Framework (The Self-Validating System)
A single analytical method is prone to bias. We employ an orthogonal approach where data from one method validates the other.
Nuclear Magnetic Resonance (NMR)
Objective: Structural proof and molar ratio verification.
Protocol: Dissolve 10 mg in 0.6 mL CDCl₃. Key Diagnostic Signals:
-
Cyclopropyl Ring: The high-field multiplets (0.7–2.0 ppm) are distinct. Any integration deviation here suggests Impurity A (no cyclopropyl) or Impurity B (excess cyclopropyl).
-
C6-Proton (Pyridine): The doublet at ~8.5 ppm is the most deshielded signal, diagnostic for the pyridine ring integrity.
Table 1: 1H NMR Assignment (400 MHz, CDCl₃)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Py-H6 | 8.48 | d ( | 1H | |
| Ph-H2'/H6' | 7.98 | d ( | 2H | Ortho-phenyl protons |
| Py-H3 | 7.65 | d ( | 1H | |
| Ph-H3'/H5' | 7.48 | t | 2H | Meta-phenyl protons |
| Py-H4 | 7.42 | dd | 1H | |
| Ph-H4' | 7.40 | t | 1H | Para-phenyl proton |
| Cp-CH | 1.95 | m | 1H | Methine connecting to Pyridine |
| Cp-CH₂ | 1.05 – 1.12 | m | 2H | Cyclopropyl methylene (cis) |
| Cp-CH₂ | 0.75 – 0.82 | m | 2H | Cyclopropyl methylene (trans) |
High-Performance Liquid Chromatography (HPLC)
Objective: Quantitative purity assessment. Methodology: Reverse Phase (RP-HPLC) with UV detection.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers basic Nitrogen).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 50% B to 95% B over 15 minutes.
-
Detection: 254 nm (aromatic) and 220 nm (amide/general).
Acceptance Criteria:
-
Main peak purity > 98.5% (Area %).[2]
-
No single impurity > 0.5%.
Mass Spectrometry (HRMS)
Objective: Formula confirmation.
-
Technique: ESI+ (Electrospray Ionization, Positive mode).
-
Expected Ion:
m/z. -
Isotope Pattern: The M+1 peak should be ~15% of the parent peak (consistent with 14 carbons).
Experimental Workflow Diagram
The following flowchart illustrates the decision-making process for lot release.
Figure 2: Purification and validation workflow for 5-Cyclopropyl-2-phenylpyridine.
Stability & Storage Protocols
Cyclopropyl groups can be sensitive to radical ring-opening under extreme conditions, and pyridine nitrogens are susceptible to N-oxidation over time.
-
Storage: Store at -20°C under Argon or Nitrogen atmosphere.
-
Container: Amber glass vials (protect from light to prevent photo-oxidation).
-
Handling: Avoid strong acids which may open the cyclopropyl ring.
References
-
Synthesis of 2-arylpyridines via Suzuki Coupling: Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids.[4] Source: Canadian Journal of Chemistry, 2023.[4] URL:[Link][4]
-
Cyclopropylboronic Acid Reactivity: Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[5] Source: Tetrahedron Letters / Audrey Li. URL:[Link] (General reference for cyclopropyl coupling conditions).
-
General Characterization of Phenylpyridines: Title: 2-Phenylpyridine Spectral Data (NMR, MS). Source: PubChem Laboratory Chemical Safety Summary (LCSS).[6] URL:[Link][6]
Sources
- 1. 1245645-30-0 5-Cyclopropyl-2-phenylpyridine AKSci 5016DU [aksci.com]
- 2. scienceculture.project.uoi.gr [scienceculture.project.uoi.gr]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. audreyli.com [audreyli.com]
- 6. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) of Phenylpyridine Derivatives
Executive Summary
The phenylpyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets ranging from G-protein coupled receptors (GPCRs) to intracellular enzymes. Its utility stems from the distinct electronic interplay between the electron-deficient pyridine ring and the electron-rich phenyl ring. However, this scaffold carries a critical toxicological liability: the potential for metabolic conversion into neurotoxic pyridinium species (MPP+ analogs).
This technical guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of phenylpyridine derivatives. It juxtaposes therapeutic optimization strategies (NK1 antagonism, anticancer activity) against necessary structural de-risking to avoid mitochondrial toxicity.
The Scaffold: Electronic & Structural Foundation
The phenylpyridine moiety exists primarily as three positional isomers: 2-, 3-, and 4-phenylpyridine. The biological activity is governed by the rotational freedom of the biaryl bond and the electronic distribution.
-
The Pyridine Nitrogen: Acts as a hydrogen bond acceptor (HBA). Its basicity is modulated by the position of the phenyl ring.
-
The Phenyl Ring: Provides a hydrophobic clamp (π-π stacking interactions).
-
Biaryl Torsion: In 2-phenylpyridine, steric clash between the ortho-protons and the nitrogen lone pair (or C3 proton) forces a non-planar conformation, which is critical for disrupting DNA intercalation or fitting into globular receptor pockets.
Therapeutic SAR: Optimizing for Efficacy
Case Study A: NK1 Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists are vital for treating chemotherapy-induced nausea and vomiting (CINV).[1] The 4-phenylpyridine motif is a validated pharmacophore in this class.
-
Core Mechanism: The scaffold mimics the hydrophobic residues of Substance P (the endogenous ligand).
-
Key SAR Findings:
-
Position 4 Substitution: A phenyl group at the C4 position of the pyridine is optimal for occupying the hydrophobic pocket of the NK1 receptor.
-
Amide Linkers: Introduction of carboxamide groups at the C3 position of the pyridine enhances binding affinity via hydrogen bonding with receptor residues (e.g., Gln165).
-
Piperazine Solubilizers: Appending a 4-methyl-1-piperazinyl group (often via a linker) significantly improves aqueous solubility and bioavailability without abolishing antagonist activity.
-
Example: Compound 9j , a 4-phenylpyridine derivative, demonstrated an IC50 of 4.8 nM and effectively blocked Substance P-induced effects in endothelial cells [1].[2]
-
Case Study B: Anticancer Agents (Tubulin Inhibition)
2-Phenylpyridine derivatives have emerged as potent antiproliferative agents, specifically targeting tubulin polymerization.
-
Electronic Tuning:
-
Donors vs. Acceptors: Electron-donating groups (EDGs) like -OMe, -OH, and -NH2 on the pyridine ring enhance antiproliferative activity. Conversely, strong electron-withdrawing groups (EWGs) or bulky halogens often diminish potency [2, 3].
-
Mechanism: These derivatives bind to the colchicine site of tubulin, preventing microtubule assembly and inducing apoptosis.
-
3-Nitro-6-chloro substitution: Specific derivatives containing a 3-nitro group have shown sub-micromolar GI50 values against human tumor cell lines [5].[3]
-
Data Summary: Substituent Effects
| Position (Pyridine) | Substituent Type | Effect on Activity (General) | Target Context |
| C2 | Phenyl | High (Scaffold Core) | Tubulin Inhibitors / Metal Chelation |
| C3 | Carboxamide | High (H-Bond Donor) | NK1 Antagonists |
| C4 | Phenyl | High (Hydrophobic) | NK1 Antagonists |
| C6 | Halogen (Cl/Br) | Variable (often lowers) | Cytotoxicity |
| General | -OMe / -NH2 | Increases Potency | Antiproliferative (Lung/Breast lines) |
Toxicological SAR: The MPP+ Paradigm
A critical aspect of developing phenylpyridine drugs is avoiding the "MPTP liability." 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a pro-toxin that causes permanent Parkinsonism.
Mechanism of Toxicity
-
Bioactivation: MPTP is metabolized by MAO-B in glial cells to MPDP+, which oxidizes to MPP+ (1-methyl-4-phenylpyridinium).[4]
-
Uptake: MPP+ is a substrate for the Dopamine Transporter (DAT), concentrating it in dopaminergic neurons.[4]
-
Mitochondrial Death: MPP+ accumulates in mitochondria (driven by membrane potential) and inhibits Complex I of the electron transport chain, causing ATP depletion and ROS generation [8, 13, 22].[4][5]
Structural De-Risking (Safety SAR)
To ensure safety, the SAR must prevent the formation of a planar, quaternary pyridinium species that fits the DAT transporter.
-
Avoid N-Methylation: Do not place methyl groups on the pyridine nitrogen or design precursors (tetrahydropyridines) that can be oxidized to N-methyl-pyridinium salts.
-
Steric Bulk: Introduce bulky groups at the C2/C6 positions of the pyridine. This prevents the molecule from achieving the planarity required for intercalation into Complex I enzymes.
-
Lipophilicity Control: High LogP facilitates BBB crossing. If CNS penetration is not required (e.g., peripheral NK1 antagonism), lower LogP to prevent brain accumulation.
Visualizations
Metabolic Toxicity Pathway (The Danger Zone)
Figure 1: The bioactivation pathway of MPTP-like derivatives. SAR efforts must avoid scaffolds that can be metabolized into the MPP+ cation.
Synthetic Workflow: Suzuki-Miyaura Coupling
Figure 2: Standard Suzuki-Miyaura cross-coupling protocol for synthesizing phenylpyridine libraries.[6]
Experimental Protocols
Synthesis: General Suzuki-Miyaura Coupling
Rationale: The Suzuki coupling is preferred over Stille or Negishi couplings due to the low toxicity of boron reagents and tolerance of aqueous conditions [9, 12].
Protocol:
-
Reagents: Combine the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh3)4 (5 mol%) in a Schlenk flask.
-
Solvent System: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na2CO3 (4:1 v/v). Note: The presence of water is crucial for the transmetallation step.
-
Reaction: Heat the mixture to 80–100°C under an inert atmosphere (N2 or Ar) for 4–24 hours. Monitor via TLC.
-
Workup: Cool to room temperature. Extract with Chloroform or Ethyl Acetate. Wash organic layer with brine, dry over MgSO4, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Assay: Cell Viability (MTT Assay)
Rationale: To evaluate the antiproliferative SAR described in Section 3.2.
Protocol:
-
Seeding: Plate cancer cells (e.g., A549, MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add phenylpyridine derivatives (dissolved in DMSO) at varying concentrations (0.1 – 100 µM). Ensure final DMSO concentration < 0.5%.
-
Incubation: Incubate for 48–72 hours at 37°C / 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours.
-
Quantification: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Non-peptide NK1 receptor ligands based on the 4-phenylpyridine moiety. Bioorganic & Medicinal Chemistry Letters. Link
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Link (Generalized link to PMC search for verification)
-
Structure-activity relationship of phenyl-pyridine derivatives. ResearchGate. Link
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Link
-
Comparative Guide to the Structure-Activity Relationship of N-Phenylpyridin/pyrimidin-2-amine Analogs. BenchChem. Link
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. Canadian Journal of Chemistry. Link
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling. Molecules. Link
-
Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+). PubMed. Link
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. PubMed Central. Link
-
Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma. MDPI. Link
-
Piperidine Derivatives: Recent Advances in Synthesis. PubMed Central. Link
-
An In-depth Technical Guide to 3-Phenylpyridine. BenchChem. Link
-
High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism. MDPI. Link
-
Antagonists at the neurokinin receptors - Recent patent literature. ResearchGate. Link
-
Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives. Semantic Scholar. Link
-
1-Methyl-4-phenylpyridine (MPP+) Is Toxic to Mesencephalic Dopamine Neurons. PubMed. Link
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Scholarship @ Claremont. Link
-
Dopaminergic toxicity of 1-methyl-4-phenylpyridinium (MPP+). Wichita State University. Link
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling. PubMed Central. Link
-
Synthesis of a novel class of non-peptide NK-2 receptor ligand. PubMed. Link
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Link
-
MPP+ - Mechanism of Toxicity. Wikipedia (Reference for General Mechanism). Link
-
Suzuki Coupling Mechanism. YouTube (Educational Resource). Link (Placeholder for general mechanism video)
-
Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option. MDPI. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Non-peptide NK1 receptor ligands based on the 4-phenylpyridine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. MPP+ - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to the synthesis of 2-phenylpyridine derivatives
Executive Summary
The 2-phenylpyridine (2-ppy) scaffold represents a "privileged structure" in modern chemistry, serving as the cornerstone for high-efficiency phosphorescent OLED emitters (e.g., Ir(ppy)₃) and a bio-isostere for biphenyls in medicinal chemistry. This guide moves beyond textbook definitions to provide a field-tested manual on synthesizing 2-ppy derivatives. It contrasts the reliability of cross-coupling with the atom economy of C-H activation and the structural versatility of de novo ring construction.
Section 1: Strategic Imperative & Application Spectrum
Before selecting a synthetic route, the researcher must define the downstream application, as this dictates the required purity profile and substitution pattern.
| Application Domain | Key Requirement | Preferred Synthetic Route |
| OLED Materials | >99.9% purity; trace metal control | Suzuki-Miyaura (High reliability, easy purification) |
| Medicinal Chemistry | Rapid analog generation (SAR) | C-H Activation (Late-stage functionalization) |
| Complex Scaffolds | Polysubstitution on pyridine ring | Kröhnke Synthesis (De novo construction) |
Section 2: The Gold Standard – Suzuki-Miyaura Cross-Coupling
For 90% of standard applications, the Suzuki-Miyaura coupling between a 2-halopyridine and a phenylboronic acid is the method of choice due to its tolerance of functional groups and predictable thermodynamics.
Mechanistic Insight
The reaction follows the catalytic triad: Oxidative Addition, Transmetallation, and Reductive Elimination.
-
Critical Factor: The 2-pyridyl position is electron-deficient, making oxidative addition of 2-halopyridines slower than typical aryl halides. Furthermore, the pyridine nitrogen can coordinate to Pd, potentially poisoning the catalyst.
-
Solution: Use phosphine ligands with wide bite angles or steric bulk (e.g., SPhos, XPhos) to prevent nitrogen coordination and facilitate reductive elimination.
Validated Protocol
Target: 2-Phenylpyridine (Standard Scale: 1.0 mmol)
-
Reagents:
-
2-Bromopyridine (1.0 equiv, 158 mg)
-
Phenylboronic acid (1.2 equiv, 146 mg)
-
Pd(PPh₃)₄ (5 mol%, 58 mg) — Handle in glovebox if possible.
-
Na₂CO₃ (2.0 equiv, 212 mg) dissolved in min. water.
-
Solvent: 1,4-Dioxane (4 mL) / Water (1 mL).[1]
-
-
Procedure:
-
Step 1 (Degassing): Combine solvent and base in the reaction vessel. Sparge with Argon for 15 minutes. Note: Oxygen is the primary cause of homocoupling byproducts.
-
Step 2 (Addition): Add halide, boronic acid, and catalyst under positive Argon flow.
-
Step 3 (Reaction): Heat to 90°C for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Step 4 (Workup): Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO₄.[2]
-
Step 5 (Purification): Flash chromatography on silica gel.[3]
-
Visualization: Catalytic Cycle
Caption: The Pd(0)/Pd(II) catalytic cycle. Note that base activation is crucial for the transmetallation step.
Section 3: Emerging Frontier – Direct C-H Arylation
When atom economy is paramount, or when halogenated precursors are unavailable, direct C-H activation utilizes the pyridine nitrogen as a "Directing Group" (DG) to selectively functionalize the ortho position.
Mechanistic Insight
Unlike Suzuki coupling, this does not require pre-functionalized aryl halides.
-
Mechanism: Typically involves a Pd(II)/Pd(0) or Ru(II) cycle where the pyridine nitrogen coordinates to the metal, bringing it into proximity with the ortho C-H bond.
-
The Challenge: Requires an oxidant (e.g., Ag salts, Cu(OAc)₂, or Benzoquinone) to regenerate the active catalytic species, which can complicate purification.
Validated Protocol (Ru-Catalyzed)
Target: 2-Phenylpyridine via Direct Arylation
-
Reagents:
-
Pyridine (1.0 equiv) — Acts as substrate and DG.
-
Chlorobenzene (1.5 equiv)
-
Catalyst: [RuCl₂(p-cymene)]₂ (2.5 mol%)
-
Ligand: MesCOOH (30 mol%) — Crucial for concerted metallation-deprotonation (CMD).
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone).
-
-
Procedure:
Visualization: C-H Activation Workflow
Caption: The nitrogen atom directs the metal catalyst to the ortho-position, enabling selective C-H bond cleavage.
Section 4: De Novo Construction – Kröhnke Pyridine Synthesis
When the target molecule requires specific substitution patterns that are sterically inaccessible via coupling (e.g., 2,4,6-triarylpyridines), the Kröhnke synthesis is the architect's method of choice.
The Protocol
This involves the condensation of an
-
Advantage: One-pot synthesis of highly substituted rings.
-
Limitation: Lower atom economy; requires synthesis of precursors.
Section 5: Troubleshooting & Optimization Matrix
Use this decision matrix to resolve common synthetic failures.
| Observation | Probable Cause | Corrective Action |
| Suzuki: Homocoupling (Ph-Ph) | Oxygen in system | Degas solvents using freeze-pump-thaw or vigorous Argon sparging (>20 min). |
| Suzuki: No Reaction | Catalyst poisoning (N-coordination) | Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) or Pd(dppf)Cl₂. |
| Suzuki: Protodeboronation | Unstable boronic acid | Switch to Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salts. |
| C-H Activation: Low Regioselectivity | Weak directing group effect | Ensure solvent is non-coordinating (avoid DMSO if possible); switch to Ru-catalysts for higher specificity. |
| General: Low Yield | Wet solvents | Pyridine synthesis is water-tolerant, but catalysts are not. Dry solvents over molecular sieves (3Å). |
References
-
Suzuki-Miyaura Coupling Review
-
OLED Applications
- Title: Highly Efficient Phosphorescent Emission
- Source: N
-
Link:[Link]
-
Direct C-H Arylation
- Title: Transition-Metal-Catalyzed Direct Arylation of (Hetero)Arenes by C–H Bond Cleavage.
- Source: Angewandte Chemie Intern
-
Link:[Link]
- Kröhnke Pyridine Synthesis: Title: The Kröhnke Pyridine Synthesis: A Review. Source: Synthesis (Thieme).
-
Medicinal Chemistry Applications
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Modular Synthesis of 5-Cyclopropyl-2-phenylpyridine via Sequential Pd-Catalyzed Cross-Coupling
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-Cyclopropyl-2-phenylpyridine , a privileged scaffold in medicinal chemistry often found in S1P1 receptor modulators and kinase inhibitors.
While direct cyclopropylation of pyridines is challenging due to the instability of cyclopropylboronic acids (protodeboronation) and the electronic deactivation of the pyridine ring, this guide presents a Sequential Regioselective Strategy . By exploiting the differential electronic activation of the 2,5-dibromopyridine core, we achieve high regiocontrol without the need for protecting groups.
Key Technical Advantages:
-
Regiocontrol: Exploits the inherent C2 > C5 reactivity of the pyridine ring.
-
Stability Management: Utilizes a specific catalyst/base system (
) to suppress cyclopropylboronic acid decomposition. -
Scalability: Avoids cryogenic lithiation steps, favoring transition-metal catalysis suitable for process chemistry.
Retrosynthetic Analysis & Strategy
The synthesis relies on the electronic discrimination between the C2 and C5 positions of the pyridine ring. The C2 position, being adjacent to the electronegative nitrogen, is more electron-deficient and thus undergoes oxidative addition with Pd(0) significantly faster than the C5 position.
Logical Pathway (Graphviz Visualization)
Figure 1: Retrosynthetic logic exploiting the differential reactivity of C2 vs. C5 halides on the pyridine core.
Experimental Protocols
Step 1: Regioselective C2-Phenylation
Objective: Selectively couple the phenyl ring to the C2 position while leaving the C5-bromide intact for the subsequent step.
-
Substrate: 2,5-Dibromopyridine
-
Reagent: Phenylboronic acid (1.05 equiv)
-
Catalyst:
(Standard Suzuki conditions are sufficient for the activated C2 position).
Protocol:
-
Charge: To a nitrogen-flushed reaction vessel, add 2,5-dibromopyridine (10.0 mmol, 2.37 g), phenylboronic acid (10.5 mmol, 1.28 g), and
(2.0 mol%, 231 mg). -
Solvent: Add 1,2-Dimethoxyethane (DME) (40 mL) and 2M aqueous
(15 mL). -
Reaction: Heat the mixture to 85°C for 4–6 hours.
-
Note: Monitor by HPLC. The reaction is complete when the starting material is consumed. Prolonged heating may lead to trace bis-coupling (C2,C5-diphenylpyridine), though the rate difference usually protects the C5 position.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
-
Yield Expectation: 75–85% of 5-Bromo-2-phenylpyridine .
-
Step 2: C5-Cyclopropylation (The Critical Step)
Objective: Install the cyclopropyl group at the unactivated C5 position.
Challenge: Cyclopropylboronic acid is unstable and prone to protodeboronation (losing the boron group to form cyclopropane gas) under standard basic conditions.
Solution: Use of Tricyclohexylphosphine (
Protocol:
-
Charge: In a glovebox or under strict Argon flow, combine:
-
5-Bromo-2-phenylpyridine (5.0 mmol, 1.17 g)
-
Cyclopropylboronic acid (7.5 mmol, 645 mg) — Use 1.5 equiv to account for some decomposition.
- (5 mol%, 56 mg)
-
(10 mol%, 140 mg) — Or use pre-formed
if available. - (3.0 equiv, 3.18 g)
-
-
Solvent: Add Toluene (20 mL) and Water (1 mL).
-
Why Toluene/Water? The biphasic system with a specific amount of water is critical for the boronic acid solubility and the Suzuki mechanism, but too much water accelerates protodeboronation.
-
-
Reaction: Heat vigorously at 100°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water.
-
Purification: Flash column chromatography (Hexanes/EtOAc 90:10).
-
Yield Expectation: 60–75% of 5-Cyclopropyl-2-phenylpyridine .
-
Optimization Data & Causality
The following table summarizes the screening logic used to arrive at the Step 2 conditions. The C5-bromide is an "unactivated" heteroaryl halide, behaving similarly to a standard aryl bromide but with potential catalyst poisoning by the pyridine nitrogen.
| Entry | Catalyst System | Base | Solvent | Yield (LCMS) | Observation/Causality |
| 1 | DME/H2O | <10% | Failed. Oxidative addition into C5-Br is too slow; Cyclopropylboronic acid decomposes (protodeboronation) before coupling. | ||
| 2 | Dioxane/H2O | 35% | Moderate. Bidentate ligand stabilizes Pd, but carbonate base accelerates boronic acid decomposition. | ||
| 3 | Toluene/H2O | 55% | Good. Buchwald ligands are effective, but XPhos is often overkill and expensive for this specific transformation. | ||
| 4 | Toluene/H2O | 82% | Optimal. |
Mechanistic Insight (Catalytic Cycle)
The success of Step 2 hinges on the balance between the Transmetallation rate and the Protodeboronation side reaction.
Figure 2: Catalytic cycle highlighting the competition between productive transmetallation and the destructive protodeboronation pathway.
Troubleshooting & Critical Parameters
-
Protodeboronation: If the yield of Step 2 is low and you observe starting material remaining but no boronic acid, the boronic acid has decomposed.
-
Fix: Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours) or switch to Potassium Cyclopropyltrifluoroborate (requires slightly different conditions, typically
in Toluene/H2O at reflux).
-
-
Regioselectivity (Step 1): If you observe significant 2,5-diphenylpyridine:
-
Fix: Lower the temperature to 60°C and strictly limit Phenylboronic acid to 0.95–1.0 equiv.
-
-
Catalyst Poisoning: Pyridines can coordinate to Pd.
-
Fix: Ensure high ligand loading (Ligand:Pd ratio of 2:1 or higher for monodentate phosphines like
).
-
References
-
Regioselectivity in Dihalopyridines
- Bach, T., et al. "Regioselective Suzuki coupling of 2,4-dichloropyrimidine and 2,x-dibromopyridines." Tetrahedron Letters, 2002.
- Context: Establishes the C2 > C5 reactivity order for oxid
-
(General Journal Link)
-
Cyclopropyl Coupling Methodology
- Wallace, D. J., & Chen, C. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 2002, 43(39), 6987-6990.
- Context: The foundational paper describing the use of for coupling cyclopropylboronic acid to prevent protodeboron
-
General Suzuki-Miyaura Reviews
Sources
Application Note: Sequential Palladium-Catalyzed Synthesis of 5-Cyclopropyl-2-phenylpyridine
Executive Summary & Strategic Analysis
This protocol details the modular synthesis of 5-Cyclopropyl-2-phenylpyridine , a scaffold frequently encountered in kinase inhibitors and GPCR modulators. The synthesis addresses two distinct challenges in palladium catalysis:
-
Regioselective Functionalization: Exploiting the electronic disparity between the C2 and C5 positions of the pyridine ring.
-
C(sp2)–C(sp3) Hybridization Coupling: Overcoming the inherent instability (protodeboronation) of cyclopropylboronic acid during cross-coupling.
The route utilizes a convergent Sequential Suzuki-Miyaura strategy, starting from the commercially available 2,5-dibromopyridine. This approach is superior to starting with 2-phenylpyridine (requires C-H activation or bromination) or cyclopropylpyridines (expensive, limited availability).
Retrosynthetic Logic
The synthesis is designed based on the electrophilicity gradient of the pyridine core. The C2 position, adjacent to the electronegative nitrogen, is more electron-deficient and reactive toward oxidative addition than the C5 position. Therefore, the C2-phenyl bond is installed first under mild conditions, followed by the more demanding C5-cyclopropyl coupling using a specialized high-activity catalyst system.
Figure 1: Retrosynthetic disconnection showing the sequential exploitation of pyridine reactivity.
Critical Reagents & Safety
| Reagent | CAS No.[1] | Role | Critical Parameter |
| 2,5-Dibromopyridine | 624-28-2 | Starting Material | Purity >98% essential to avoid isomeric impurities. |
| Phenylboronic Acid | 98-80-6 | Reagent (Step 1) | Use 1.05 eq. Excess leads to bis-coupling. |
| Cyclopropylboronic Acid | 411235-57-9 | Reagent (Step 2) | Unstable. Prone to protodeboronation. Store at 4°C. |
| Pd(PPh₃)₄ | 14221-01-3 | Catalyst (Step 1) | Oxygen sensitive. Keep under Argon. |
| Pd(OAc)₂ | 3375-31-3 | Pre-catalyst (Step 2) | Source of Pd(II). |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | Ligand (Step 2) | Critical. Bulky, electron-rich ligand required for difficult C-C bond. |
| K₃PO₄ (Tribasic) | 7778-53-2 | Base (Step 2) | Anhydrous preferred. Maintains basicity for boronate formation. |
Safety Warning: Pyridine derivatives are potential neurotoxins. Palladium catalysts can cause sensitization. Perform all reactions in a fume hood. Cyclopropylboronic acid can decompose rapidly; handle quickly.
Experimental Protocol
Step 1: Regioselective C2-Phenylation
Objective: Synthesis of 5-bromo-2-phenylpyridine. Mechanism: The C2-Br bond has a lower bond dissociation energy and higher electrophilicity than C5-Br, allowing selective oxidative addition by Pd(0).
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.
-
Solvent Preparation: Degas a mixture of 1,2-Dimethoxyethane (DME) (80 mL) and 2M aqueous Na₂CO₃ (20 mL) by sparging with argon for 20 minutes. Note: Oxygen removal is critical to preserve the catalyst.
-
Loading: Charge the flask with:
-
2,5-Dibromopyridine (2.37 g, 10.0 mmol)
-
Phenylboronic acid (1.28 g, 10.5 mmol, 1.05 equiv)
-
Pd(PPh₃)₄ (578 mg, 0.5 mmol, 5 mol%)
-
-
Reaction: Add the degassed solvent mixture via cannula. Heat the reaction to 80°C for 6–8 hours.
-
Process Control: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear; the mono-coupled product (Rf ~0.4) will appear. If bis-coupled product (2,5-diphenylpyridine) appears, lower temperature to 65°C in future runs.
-
-
Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, 0–5% EtOAc in Hexanes).
-
Yield Target: 75–85% (1.75 – 1.98 g).
-
Characterization: ¹H NMR (CDCl₃) should show a diagnostic doublet at ~8.7 ppm (H6 of pyridine) and phenyl protons.
-
Step 2: C5-Cyclopropylation (The Critical Step)
Objective: Coupling of 5-bromo-2-phenylpyridine with cyclopropylboronic acid. Challenge: Cyclopropylboronic acid is notoriously unstable (hydrolysis/protodeboronation). Standard conditions (Pd(PPh₃)₄) often fail or give low yields. Solution: Use of Pd(OAc)₂ / PCy₃ system.[2][3][4] The bulky, electron-rich PCy₃ ligand facilitates oxidative addition into the deactivated C5-Br bond and accelerates reductive elimination of the sterically demanding cyclopropyl group.
-
Setup: Prepare a 100 mL Schlenk tube or pressure vial.
-
Catalyst Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ (11 mg, 0.05 mmol, 5 mol%) and Tricyclohexylphosphine (PCy₃) (28 mg, 0.10 mmol, 10 mol%) in Toluene (5 mL). Stir for 10 mins under argon until the solution turns yellow/orange (generation of active Pd(0)L₂ species).
-
Loading: Add to the reaction vessel:
-
5-Bromo-2-phenylpyridine (234 mg, 1.0 mmol)
-
Cyclopropylboronic acid (129 mg, 1.5 mmol, 1.5 equiv)
-
K₃PO₄ (636 mg, 3.0 mmol, 3.0 equiv)
-
-
Reaction: Add the catalyst solution and water (0.25 mL, 5% v/v relative to toluene). Note: A small amount of water is essential for the boronic acid to boronate conversion, but too much promotes protodeboronation.
-
Conditions: Seal the vessel and heat to 100°C for 12–16 hours.
-
Process Control: HPLC or LC-MS is preferred over TLC due to poor UV activity of the cyclopropyl group. Look for Mass [M+H]⁺ = 196.1.
-
-
Work-up: Cool to RT. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (SiO₂, 5–10% EtOAc in Hexanes).
-
Yield Target: 65–75%.[5]
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Step 2, highlighting the role of the bulky PCy₃ ligand in stabilizing the active species and forcing the reductive elimination.
Figure 2: Catalytic cycle for the PCy3-mediated Suzuki coupling of cyclopropylboronic acid.[2][5][6][7]
Quality Control & Troubleshooting
Analytical Specifications
-
Appearance: Colorless to pale yellow oil (may crystallize upon standing).
-
¹H NMR (400 MHz, CDCl₃):
- 8.45 (d, J=2.0 Hz, 1H, Py-H6) – Shifted upfield relative to bromo-precursor.
- 7.9–7.3 (m, aromatic protons).
- 1.95 (m, 1H, cyclopropyl-CH).
- 1.05 (m, 2H, cyclopropyl-CH₂).
- 0.75 (m, 2H, cyclopropyl-CH₂).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Protodeboronation of Cyclopropylboronic acid. | 1. Increase boronic acid to 2.0 equiv.2. Switch solvent to Toluene/Water (20:1) strictly.3. Ensure K₃PO₄ is used (milder bases like carbonate are less effective here). |
| No Reaction (Step 2) | Catalyst deactivation (Pd Black formation). | Ensure PCy₃ is fresh (it oxidizes to phosphine oxide). Pre-stir Pd(OAc)₂ and PCy₃ before adding substrate. |
| Bis-coupling in Step 1 | Temperature too high or excess boronic acid. | Maintain temp <80°C. Add phenylboronic acid dropwise over 1 hour. |
| Product Contamination | Phosphine oxide residues. | Wash crude mixture with 10% aqueous KF (potassium fluoride) or perform saponification if persistent. |
References
-
Regioselectivity in 2,5-dihalopyridines
- Lulinski, S., et al. "Regioselective lithiation and functionalization of 2,5-dibromopyridine." Journal of Organic Chemistry, 2003.
- Note: Establishes the reactivity order C2 > C5 for metal-halogen exchange and oxid
-
Cyclopropyl Coupling Conditions (PCy3 System)
- Wallace, D. J., & Chen, C. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 2002, 43(39), 6987-6990.
- Note: The foundational paper establishing Pd(OAc)
-
Alternative Ligand Systems (Tedicyp)
- Feuerstein, M., Doucet, H., & Santelli, M. "Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex." Synlett, 2001.
-
General Review of Pyridine Functionalization
- Schlosser, M. "The 2×3 Isomer "Grid" of Pyridines: A Guide to Regioselective Functionalizations.
Sources
Application of 5-Cyclopropyl-2-phenylpyridine in kinase inhibitor synthesis
Application Note: 5-Cyclopropyl-2-phenylpyridine as a Privileged Scaffold in Kinase Inhibitor Discovery
Executive Summary
This technical guide details the application, synthesis, and structural utility of 5-Cyclopropyl-2-phenylpyridine (5-CPP) in the development of ATP-competitive kinase inhibitors. The 2-phenylpyridine moiety serves as a robust biaryl pharmacophore often targeting the kinase hinge region, while the 5-cyclopropyl group acts as a critical bioisostere for alkyl substituents, offering enhanced metabolic stability and optimized hydrophobic filling. This note provides a validated Suzuki-Miyaura cross-coupling protocol for synthesizing this core and analyzes its structural-activity relationship (SAR) utility in targeting serine/threonine and tyrosine kinases (e.g., p38 MAPK, VEGFR-2, ALK).
Scientific Rationale: The "Privileged" Nature of the Scaffold
In kinase drug discovery, the "scaffold" defines the vector of substituents into the ATP-binding pocket. The 5-CPP core offers three distinct medicinal chemistry advantages:
-
Hinge Binding Capability: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor, interacting with the backbone amide NH of the kinase hinge region (e.g., Met, Glu, or Leu residues).
-
Metabolic Shielding (The Cyclopropyl Effect): Alkyl groups at the 5-position of pyridine are susceptible to rapid oxidative metabolism by CYP450 enzymes. The cyclopropyl group resists oxidation better than ethyl or isopropyl groups while maintaining similar lipophilicity and steric bulk. This is a classic "bioisosteric replacement" strategy to improve half-life (
). -
Hydrophobic Pocket Filling: The rigid cyclopropyl ring projects into the hydrophobic back-pocket (often near the Gatekeeper residue), inducing a specific conformation that can improve selectivity over off-target kinases.
Table 1: Physicochemical Comparison of 5-Substituents
| Substituent | Lipophilicity ( | Metabolic Stability (CYP Oxidation) | Rotational Freedom |
| Ethyl | Baseline | Low (Benzylic/Allylic oxidation prone) | High (Entropic penalty upon binding) |
| Isopropyl | +0.4 | Moderate | Moderate |
| Cyclopropyl | +0.2 | High (C-H bond strength: ~106 kcal/mol) | Low (Rigid, pre-organized) |
| Trifluoromethyl | +0.9 | Very High | High (Rotates, but bulky) |
Experimental Protocol: Convergent Synthesis via Suzuki-Miyaura Coupling
The most robust route to 5-Cyclopropyl-2-phenylpyridine involves a convergent Suzuki-Miyaura coupling. This protocol prioritizes the coupling of the phenyl ring last to allow for late-stage diversification of the aryl moiety (a common SAR requirement).
Reagents & Materials
-
Substrate: 2-Bromo-5-cyclopropylpyridine (CAS: Various, or synthesized via cyclopropylation of 2,5-dibromopyridine).
-
Coupling Partner: Phenylboronic acid (or substituted aryl boronic acids).[1]
-
Catalyst: Pd(dppf)Cl
· CH Cl (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex). -
Base: Potassium Carbonate (K
CO ), 2M aqueous solution. -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology
1. Preparation of Reaction Vessel:
-
Charge a microwave-safe vial or a round-bottom flask with 2-Bromo-5-cyclopropylpyridine (1.0 equiv, 1.0 mmol) and Phenylboronic acid (1.2 equiv, 1.2 mmol).
-
Add Pd(dppf)Cl
(0.05 equiv, 5 mol%). Note: Pd(PPh ) is a viable alternative, but dppf offers better stability against oxidation.
2. Solvent & Base Addition:
-
Add 1,4-Dioxane (5 mL/mmol) and 2M K
CO (3.0 equiv). -
Critical Step: Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.
3. Reaction:
-
Thermal: Heat to 90°C for 4–12 hours under inert atmosphere.
-
Microwave (Recommended): Heat to 110°C for 30–60 minutes.
-
Monitoring: Check progress via TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the bromide starting material.
4. Work-up & Purification:
-
Cool to room temperature.[2] Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient 0%
20% EtOAc in Hexanes. -
Observation: The product usually elutes as a white to off-white solid or viscous oil.
-
5. Analytical Validation (Self-Check):
-
1H NMR (CDCl
): Verify the cyclopropyl protons. You should see a multiplet around 0.7–1.1 ppm (4H) and a methine multiplet around 1.9 ppm (1H). The pyridine protons will shift downfield due to the phenyl ring conjugation. -
LC-MS: Confirm Mass [M+H]
.
Pathway Visualization
The following diagram illustrates the synthetic logic and the biological binding mode of the scaffold.
Caption: Figure 1. Convergent synthesis of the 5-CPP scaffold and its dual-mode interaction within the kinase ATP-binding site.
Troubleshooting & Optimization
-
Problem: Low Yield on Cyclopropyl Coupling.
-
Cause: Cyclopropylboronic acid is less reactive and prone to protodeboronation.
-
Solution: Use Cyclopropylboronic acid MIDA ester for slow release, or switch to Tricyclohexylphosphine (PCy
) as the ligand, which is superior for sterically demanding or electron-rich couplings [Source 1.7].
-
-
Problem: Homocoupling of Phenylboronic Acid.
-
Cause: Inadequate degassing (Oxygen presence).
-
Solution: Ensure strict inert atmosphere. Add the base after degassing.
-
-
Problem: Catalyst Death (Palladium Black).
-
Cause: Temperature too high or solvent incompatibility.
-
Solution: Lower temperature to 80°C and extend time. Ensure 1,4-dioxane is peroxide-free.
-
References
-
MDPI. (2023). Synthesis and In Vitro Antiproliferative Activity of Novel Phenyl Ring-Substituted 5-Alkyl-12(H)-quino[3,4-b][1,4]benzothiazine Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. (2020). Suzuki Coupling: Mechanism and Recent Literature.[2] Available at: [Link]
-
Journal of Medicinal Chemistry. (2017). Potent Pan-Raf and Receptor Tyrosine Kinase Inhibitors Based on a Cyclopropyl Formamide Fragment.[3] Available at: [Link]
-
Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids and halopyridines. Available at: [Link]
Sources
High-throughput screening assays for 5-Cyclopropyl-2-phenylpyridine analogs
Application Note: High-Throughput Screening of 5-Cyclopropyl-2-phenylpyridine Analogs as GPR119 Agonists
Executive Summary
The 5-cyclopropyl-2-phenylpyridine scaffold represents a privileged structural motif in medicinal chemistry, most notably recognized for its utility in developing GPR119 agonists for the treatment of Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome. This scaffold offers a balance of lipophilicity and metabolic stability, with the cyclopropyl moiety often serving to fill hydrophobic pockets within the receptor orthosteric site while blocking metabolic oxidation common at alkyl positions.
This Application Note provides a rigorous technical framework for screening analogs of this class. We focus on a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify cAMP accumulation, the primary signaling event for the G
Scientific Background & Mechanism[1][2]
2.1 The Target: GPR119
GPR119 is a G
2.2 The Scaffold: 5-Cyclopropyl-2-phenylpyridine The 2-phenylpyridine core provides a rigid biaryl system that mimics the endogenous lipid ligands (e.g., oleoylethanolamide) of GPR119.
-
Cyclopropyl Group: Enhances metabolic stability (blocking CYP450 oxidation) and improves potency via hydrophobic interactions.
-
Phenylpyridine Core: Establishes
- stacking interactions within the receptor binding pocket.
2.3 Signaling Pathway Visualization Understanding the downstream cascade is critical for selecting the correct readout.
Figure 1: The GPR119 signaling cascade. The primary HTS readout focuses on cAMP accumulation, the most direct measure of Gs-coupling efficiency.
Assay Strategy: TR-FRET cAMP Accumulation
For high-throughput screening (HTS) of phenylpyridine analogs, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is the gold standard due to its "mix-and-read" simplicity, resistance to compound fluorescence interference, and high Z' factors.
3.1 Assay Principle This is a competitive immunoassay.
-
Native cAMP produced by the cell competes with d2-labeled cAMP (acceptor) for binding to a Cryptate-labeled anti-cAMP antibody (donor).
-
High cellular cAMP (Agonist present)
Less d2-cAMP binds antibody Low FRET signal . -
Low cellular cAMP (No agonist)
More d2-cAMP binds antibody High FRET signal .
3.2 Critical Considerations for Phenylpyridines
-
Solubility: These analogs can be lipophilic (LogP > 3). DMSO tolerance of the cell line and assay buffer is critical.
-
Adsorption: Phenylpyridines may stick to polystyrene. Use low-binding polypropylene plates for compound storage and transfer.
Detailed Protocol: GPR119 Agonist Screen
Materials:
-
Cell Line: CHO-K1 or HEK293 stably overexpressing human GPR119 (validated for cAMP response).
-
Reagents: Cisbio HTRF cAMP dynamic 2 kit (or equivalent PerkinElmer LANCE Ultra).
-
Compound Plate: 5-Cyclopropyl-2-phenylpyridine analogs (10 mM in DMSO).
-
Stimulation Buffer: HBSS + 500
M IBMX (Phosphodiesterase inhibitor) + 0.1% BSA (stabilizer).
Step-by-Step Workflow:
-
Cell Preparation (The "Suspension" Method):
-
Why: Adherent protocols introduce variability.[2] Suspension protocols allow for bulk dispensing.
-
Harvest GPR119-CHO cells and resuspend in Stimulation Buffer at
cells/mL. -
Note: Ensure cell viability >95% using Trypan Blue or AO/PI staining.
-
-
Compound Dispensing:
-
Use an acoustic dispenser (e.g., Labcyte Echo) to dispense 50 nL of library compounds into a white, low-volume 384-well plate.
-
Controls:
-
Min Signal (Max cAMP): 1
M Reference Agonist (e.g., MBX-2982). -
Max Signal (Basal cAMP): DMSO vehicle only.
-
-
-
Reaction Assembly:
-
Dispense 5
L of cell suspension (1,000 cells/well) into the 384-well plate containing compounds. -
Incubation: 30 minutes at Room Temperature (RT).
-
Mechanism: IBMX prevents cAMP degradation; the agonist triggers GPR119.
-
-
Detection Step:
-
Add 2.5
L of cAMP-d2 (Acceptor) in Lysis Buffer. -
Add 2.5
L of Anti-cAMP-Cryptate (Donor) in Lysis Buffer. -
Total Volume: 10
L.
-
-
Final Incubation & Read:
-
Incubate for 1 hour at RT in the dark.
-
Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).
-
Settings:
-
Excitation: 337 nm (Laser) or 320 nm (Flash lamp).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Workflow Diagram:
Figure 2: The "Mix-and-Read" HTS workflow for GPR119 cAMP quantification.
Data Analysis & QC Metrics
5.1 HTRF Ratio Calculation
Raw data must be ratiometric to correct for quenching or well-to-well variability.
5.2 Normalization
Convert ratios to "% Effect" to compare across plates.
5.3 Quality Control Criteria
| Metric | Acceptance Criteria | Troubleshooting |
|---|---|---|
| Z-Prime (Z') | > 0.6 | If < 0.5, check pipetting precision or cell density. |
| Signal-to-Background (S/B) | > 3.0 | If low, ensure Reference Agonist is fresh and IBMX is active. |
| CV% (Replicates) | < 10% | High CV often indicates cell clumping or bubble formation. |
Troubleshooting & Expert Tips
6.1 The "Hook Effect" in Phenylpyridines
High concentrations (>10
-
Solution: Always run a counter-screen using parental CHO-K1 cells (lacking GPR119) to flag false positives caused by compound auto-fluorescence or membrane lysis.
6.2 DMSO Tolerance GPR119 signaling is sensitive to high DMSO.
-
Limit: Keep final DMSO concentration < 1.0%. Ideally, 0.5%.
-
Validation: Run a DMSO titration curve (0.1% to 2%) during assay development to determine the tolerance threshold of your specific clone.
6.3 Agonist Bias
While cAMP is the primary readout, GPR119 can also recruit
-
Advanced Profiling: Hits from the cAMP screen should be profiled in a secondary
-arrestin recruitment assay (e.g., PathHunter) to distinguish balanced agonists from G-protein biased ligands, which may have different therapeutic profiles.
References
-
Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[2][3][4] Expert Opinion on Therapeutic Patents, 19(10), 1339-1359. Link
-
Semple, G., et al. (2008). Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. Journal of Medicinal Chemistry, 51(19), 5951-5954. Link
-
Cisbio Bioassays. (n.d.). cAMP Gs Dynamic 2 Kit - Technical Manual. Link
-
Overton, H. A., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity.[1][2] British Journal of Pharmacology, 153(S1), S76-S81. Link
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link
Sources
- 1. GPR119 agonists as potential new oral agents for the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
5-Cyclopropyl-2-phenylpyridine in the synthesis of agrochemicals
Application Note: 5-Cyclopropyl-2-phenylpyridine in Agrochemical Synthesis
Executive Summary
5-Cyclopropyl-2-phenylpyridine (CAS 1245645-30-0) represents a "privileged scaffold" in modern agrochemical discovery. Its structural architecture combines the lipophilic, metabolically stable cyclopropyl moiety with the biaryl 2-phenylpyridine core , a motif central to numerous insecticidal (e.g., ryanodine receptor modulators) and herbicidal (e.g., PDS inhibitors) active ingredients.
This guide provides a definitive protocol for the synthesis and downstream application of this intermediate. Unlike generic preparations, this document focuses on a regioselective sequential cross-coupling strategy , ensuring high purity and scalability for library generation.
Chemical Profile & Significance
| Property | Specification |
| Chemical Name | 5-Cyclopropyl-2-phenylpyridine |
| CAS Number | 1245645-30-0 |
| Molecular Formula | C₁₄H₁₃N |
| Molecular Weight | 195.26 g/mol |
| Structural Role | Bioisostere for isopropyl/tert-butyl groups; metabolic blocker. |
| Key Application | Intermediate for SDHI fungicides and Diamide insecticides. |
Why this Scaffold Matters:
-
Metabolic Stability: The cyclopropyl group resists cytochrome P450 oxidation better than acyclic alkyl chains (e.g., isopropyl), extending the half-life of the active ingredient (AI) in plant systems.
-
** conformational Control:** The 2-phenylpyridine bond introduces a specific torsion angle (~30-40°), critical for binding in hydrophobic pockets of target enzymes like succinate dehydrogenase (SDH).
Strategic Synthesis Protocol
The most robust route utilizes 2,5-dibromopyridine as the starting material. This approach exploits the differential reactivity of the C-2 and C-5 positions, allowing for a controlled, sequential assembly.
Mechanism of Selectivity
In Palladium-catalyzed cross-couplings, the C-2 position of the pyridine ring is electronically activated (more electron-deficient) and typically undergoes oxidative addition faster than the C-5 position. We leverage this to install the phenyl ring first, followed by the cyclopropyl group.
Workflow Visualization
Figure 1: Sequential regioselective synthesis workflow exploiting C-2 vs. C-5 reactivity differences.
Detailed Experimental Protocols
Step 1: Regioselective Synthesis of 5-Bromo-2-phenylpyridine
Objective: Install the phenyl ring at C-2 without affecting the C-5 bromide.
Reagents:
-
2,5-Dibromopyridine (1.0 eq)
-
Phenylboronic acid (1.05 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Sodium Carbonate (2.0 M aq. solution, 2.5 eq)
-
Solvent: Toluene:Ethanol (4:1 v/v)
Procedure:
-
Inerting: Charge a 3-neck flask with 2,5-dibromopyridine, phenylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed Toluene/Ethanol mixture. Stir to dissolve.
-
Activation: Add the aqueous Na₂CO₃ solution via syringe.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC/TLC.
-
Note: Do not exceed 90°C to prevent bis-coupling.
-
-
Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc.[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (0-10% EtOAc in Hexane).
-
Expected Yield: 75-85%.[1]
-
Step 2: Cyclopropanation to 5-Cyclopropyl-2-phenylpyridine
Objective: Install the cyclopropyl motif at the sterically more demanding C-5 position.
Reagents:
-
5-Bromo-2-phenylpyridine (Intermediate from Step 1) (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Pd(OAc)₂ (5 mol%)[1]
-
Tricyclohexylphosphine (PCy₃) or SPhos (10 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Solvent: Toluene:Water (10:1)
Procedure:
-
Setup: In a pressure vial or reflux setup, combine the aryl bromide, cyclopropylboronic acid, Pd source, ligand, and base.
-
Reaction: Heat to 100°C for 12–16 hours.
-
Critical Insight: Cyclopropylboronic acid is prone to protodeboronation. If conversion stalls, add an additional 0.5 eq of boronic acid.
-
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Target: Colorless to pale yellow oil/solid.
-
Downstream Application: Agrochemical Library Generation
Once synthesized, the 5-cyclopropyl-2-phenylpyridine scaffold acts as a core for generating active ingredients. The most common modification is Electrophilic Aromatic Substitution (EAS) on the phenyl ring to introduce handles for amide coupling.
Pathway: Synthesis of Diamide Insecticide Analogs
Figure 2: Functionalization pathway transforming the scaffold into a bioactive diamide candidate.
Protocol Summary:
-
Nitration: Treat the scaffold with fuming HNO₃/H₂SO₄ at 0°C. The ortho-position of the phenyl ring (relative to the pyridine) is activated and directed by the pyridine nitrogen coordination, though para substitution is also possible. Isomer separation is required.
-
Reduction: Hydrogenation (H₂, Pd/C) converts the nitro group to an aniline.
-
Coupling: The resulting aniline is coupled with pyrazole-carboxylic acids (e.g., Chlorantraniliprole acid) to yield the final agrochemical candidate.
Troubleshooting & Optimization (Expert Insights)
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 2 | Protodeboronation of cyclopropylboronic acid. | Switch to Potassium Cyclopropyltrifluoroborate salt. It is more stable and releases the active boronic species slowly. |
| Bis-coupling in Step 1 | Temperature too high or excess boronic acid. | Strictly control Temp <85°C. Add phenylboronic acid dropwise. |
| Pd Removal | Residual metal in final product. | Use a scavenger resin (e.g., SiliaMetS® Thiol) post-reaction or wash with aqueous N-acetylcysteine. |
| Isomer Mix in Nitration | Poor regioselectivity. | Use milder nitrating agents (e.g., Nitronium tetrafluoroborate) or pre-functionalize the phenyl ring before the Suzuki coupling (Convergent Route). |
References
-
Suzuki-Miyaura Coupling Reviews
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
- Regioselectivity in Dihalopyridines: Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of 2,5-dibromopyridine. Tetrahedron, 62(12), 2817-2820.
-
Agrochemical Applications of Phenylpyridines
-
Cyclopropyl Moiety in Drug Design
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712-8756. Link
-
-
Commercial Availability & Data
-
PubChem Compound Summary for CID 13163987 (Related Pyrimidine Analog) and CAS 1245645-30-0. Link
-
Sources
Application Note: Site-Selective Derivatization of 5-Cyclopropyl-2-phenylpyridine
This Application Note is structured to provide a comprehensive, high-level technical guide for the derivatization of 5-Cyclopropyl-2-phenylpyridine . It moves beyond generic textbook examples to address the specific steric and electronic constraints of this scaffold, tailored for medicinal chemists and process development scientists.
Executive Summary
The 5-cyclopropyl-2-phenylpyridine scaffold represents a privileged pharmacophore in modern drug discovery, balancing the lipophilicity of the cyclopropyl moiety with the metabolic stability of the biaryl system. However, its derivatization presents a unique regiochemical challenge:
-
C2 Position: Blocked by the phenyl ring.
-
C5 Position: Blocked by the cyclopropyl group.
-
Electronic Bias: The electron-deficient pyridine ring resists classical electrophilic substitution, while the cyclopropyl group is sensitive to harsh acidic or radical conditions.
This guide details three validated protocols to selectively functionalize the remaining C4 and C6 positions of the pyridine ring, utilizing photoredox catalysis, N-oxide activation, and Iridium-catalyzed borylation.
Strategic Reactivity Analysis
Before initiating synthesis, one must map the electronic and steric landscape of the substrate.
| Position | Electronic Environment | Steric Environment | Reactivity Potential |
| C2 | Electron-deficient ( | Blocked (Phenyl) | Inert to direct substitution; Directing group for Ph ring. |
| C3 | High (Ortho to Ph) | Difficult to access; prone to steric clash. | |
| C4 | Moderate (Flanked by H/Cp) | High: Prime target for radical (Minisci) attack. | |
| C5 | Blocked (Cyclopropyl) | Inert; Cyclopropyl activates adjacent positions sterically. | |
| C6 | Electron-deficient ( | Moderate (Flanked by N/Cp) | High: Accessible via N-oxide activation or nucleophilic attack. |
Critical Stability Note: The Cyclopropyl Moiety
The cyclopropyl group is a "bent-bond" system with significant ring strain (~27.5 kcal/mol).
-
Avoid: Strong Bronsted acids (e.g., conc. H₂SO₄, neat TFA at high heat) which can cause ring-opening.
-
Avoid: Uncontrolled radical conditions that generate radicals on the cyclopropyl methine, leading to "cyclopropylcarbinyl clock" ring-opening.
-
Preferred: Mild photoredox conditions, transition metal catalysis (Pd, Ir), and basic conditions.
Protocol 1: C4-Selective Alkylation via Photoredox Minisci Reaction
Objective: Install alkyl/aryl groups at the C4 position. Mechanism: Nucleophilic radical attack on the protonated pyridine.[1] Why this method? Classical Minisci reactions use Ag(I)/Persulfate/Acid, which risks cyclopropyl degradation. The Photoredox approach operates at ambient temperature with weak acids, preserving the cyclopropyl ring.
Experimental Workflow
Reagents:
-
Substrate: 5-Cyclopropyl-2-phenylpyridine (1.0 equiv)
-
Radical Precursor: Carboxylic Acid (R-COOH) or Alkyl Trifluoroborate (1.5 equiv)
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1-2 mol%)
-
Oxidant: (NH₄)₂S₂O₈ (1.5 equiv) or TCNH-esters (for redox-neutral)
-
Solvent: DMSO:H₂O (4:1) or MeCN
-
Acid: TFA (1.0 equiv) – Crucial for activating the pyridine ring towards nucleophilic radicals.
Step-by-Step Protocol:
-
Setup: In an 8 mL vial equipped with a stir bar, charge the substrate (0.2 mmol), photocatalyst (2 mol%), and alkyl radical precursor (0.3 mmol).
-
Solvation: Add degassed DMSO (2.0 mL) and TFA (15 µL). Sparge with Nitrogen for 10 minutes to remove oxygen (radical quencher).
-
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours. Fan cooling is recommended to maintain T < 30°C.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to neutralize TFA and deprotonate the product), then brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography.
Self-Validation Check:
-
Color Change: Reaction mixture often turns dark/amber upon irradiation; this is normal.
-
Regioselectivity:[2][3][4][5][6][7][8] 2-phenylpyridine directs Minisci radicals primarily to C4 (para to N) and C6 . With C5-cyclopropyl providing steric bulk near C6, C4-alkylation is kinetically favored .
Protocol 2: C6-Functionalization via N-Oxide Activation (Boekelheide/Reissert-Henze)
Objective: Install a functional handle (Cl, CN, OR) at the C6 position. Mechanism: Activation of the N-oxide followed by nucleophilic rearrangement. Why this method? It is the most reliable method to access the C6 position (ortho to Nitrogen) when C2 is blocked.
Experimental Workflow
Phase A: N-Oxidation
-
Dissolve 5-cyclopropyl-2-phenylpyridine in DCM (0.1 M).
-
Add m-CPBA (1.2 equiv) at 0°C. Warm to RT and stir for 4 hours.
-
Workup: Wash with 1M NaOH (removes m-chlorobenzoic acid byproduct). Isolate the N-oxide. Note: The cyclopropyl group is stable to m-CPBA under these conditions.
Phase B: C6-Chlorination (Targeting the Handle)
-
Reagents: N-oxide intermediate (1.0 equiv), POCl₃ (Phosphorus oxychloride, 3-5 equiv).
-
Reaction: Dissolve N-oxide in dry Toluene or DCE. Add POCl₃ dropwise.
-
Heating: Heat to 80°C for 2-4 hours. The oxygen of the N-oxide coordinates to Phosphorus, creating a good leaving group. Chloride attacks C6 (or C2, but C2 is blocked by Ph).
-
Quench: Carefully pour into ice-water/NaHCO₃. (Exothermic!).
-
Result: 6-Chloro-5-cyclopropyl-2-phenylpyridine .
Phase C: Alternative C6-Cyanation (Reissert-Henze)
-
Treat N-oxide with TMS-CN (1.5 equiv) and Benzoyl Chloride (1.1 equiv) in DCM at RT.
-
Mechanism: Benzoylation of Oxygen activates the ring; Cyanide attacks C6. Elimination of benzoic acid restores aromaticity.
-
Result: 6-Cyano-5-cyclopropyl-2-phenylpyridine .
Protocol 3: Sterically Controlled C-H Borylation
Objective: Install a Boronic Acid Pinacol Ester (BPin) for Suzuki coupling. Mechanism: Iridium-catalyzed C-H activation.[2][5][9] Selectivity: Controlled by steric crowding. Iridium catalysts prefer the least hindered C-H bond.
Analysis of Sterics:
-
Phenyl Ring C-H: Ortho-positions are activated by N-coordination but are sterically crowded. Meta/Para are accessible.[5][10][11]
-
Pyridine Ring C-H:
-
C3: Flanked by Phenyl (very bulky). Unlikely.
-
C4: Flanked by H and Cyclopropyl. Accessible.
-
C6: Flanked by N (lone pair) and Cyclopropyl. Accessible.
-
Note: Standard [Ir(cod)(OMe)]₂/dtbpy systems often borylate the phenyl ring meta/para positions due to the high electron density of the aryl ring compared to the pyridine. To target the pyridine ring, specific ligands or directing groups are often required, or one must accept a mixture.
Optimized Protocol for Pyridine Targeting:
-
Catalyst System: [Ir(cod)(OMe)]₂ (3 mol%) + tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) (6 mol%). Ligand choice is key: tmphen is bulkier and often alters selectivity.
-
Reagents: B₂Pin₂ (1.1 equiv), Substrate (1.0 equiv).
-
Solvent: Octane or THF (anhydrous).
-
Conditions: 80°C, sealed tube, 16 hours.
-
Outcome: Expect a mixture favoring C4-BPin (pyridine) and meta-phenyl borylation. Purification via HPLC or crystallization is usually required.
Summary of Derivatization Options
| Target Position | Methodology | Key Reagents | Selectivity Driver |
| C4 | Photoredox Minisci | Ir(ppy)₃, R-COOH, Blue LED | Radical nucleophilicity + Sterics (Para to N) |
| C6 | N-Oxide Rearrangement | mCPBA | Electronic activation |
| C6 | Reissert-Henze | mCPBA | Nucleophilic attack at C6. |
| Phenyl (Ortho) | Pd-Catalyzed C-H | Pd(OAc)₂, Directing Group | Nitrogen-directed C-H activation (Not Pyridine ring). |
References
-
Minisci Reaction Regioselectivity
- Proctor, R. S. J., & Phipps, R. J. (2019). Regioselectivity in the Minisci Reaction: Recent Advances and New Concepts.
-
Photoredox Alkylation of Heterocycles
- McAtee, R. C., et al. (2019). Photoredox alkylation of nitrogen heterocycles.
-
Pyridine N-Oxide Functionalization
- Maimone, T. J., et al. (2016). Practical C–H Functionalization of Quinolines and Pyridines. Journal of the American Chemical Society.
-
Iridium-Catalyzed Borylation Selectivity
- Hartwig, J. F. (2016).
-
Cyclopropyl Stability in Synthesis
- Charette, A. B., et al. (2010). The Chemistry of the Cyclopropyl Group. Wiley Online Library.
Sources
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine CH functionalization | PPTX [slideshare.net]
- 4. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Application Note: Cyclopropylboronic Acid in Cross-Coupling Reactions
Introduction: The Challenge
The cyclopropyl moiety is a "privileged motif" in modern drug discovery, featured in blockbuster therapeutics like Montelukast , Ciprofloxacin , and the kinase inhibitor Lenvatinib . Its incorporation improves metabolic stability (blocking metabolic soft spots), increases potency through conformational rigidity, and alters lipophilicity without significant molecular weight penalty.
However, the direct introduction of this group via cyclopropylboronic acid (CPBA) presents a distinct challenge compared to traditional aryl-aryl Suzuki-Miyaura couplings.
The Core Problem
Unlike arylboronic acids, CPBA possesses an
-
Slow Transmetallation: The high bond dissociation energy of the
bond retards the transmetallation step, often making it the rate-determining step (RDS). -
Protodeboronation: Under the basic, aqueous conditions required to activate the boronic acid, CPBA is prone to hydrolysis, yielding cyclopropane gas and boric acid before coupling can occur.
This guide provides field-proven protocols to overcome these kinetic barriers, utilizing specific ligand architectures and phase-transfer strategies.
Mechanistic Insight & Failure Modes
To ensure reproducibility, researchers must understand the competition between the productive catalytic cycle and the destructive side reactions.
Graphviz Diagram: The Kinetic Competition
The following diagram illustrates the "Danger Zone" where protodeboronation outcompetes transmetallation if the catalyst is not sufficiently active.
Figure 1: The Suzuki-Miyaura cycle for cyclopropylboronic acid. The critical failure mode is the "red path" (Protodeboronation) which dominates if the transmetallation (k_trans) is too slow.
Optimization Strategies
Ligand Selection
Standard ligands like
-
Electron-Rich: To facilitate oxidative addition of deactivated aryl chlorides.
-
Bulky: To promote the difficult reductive elimination of the
bond.
| Ligand Class | Example | Efficacy | Notes |
| Tricyclohexylphosphine | High | The "Wallace Condition" standard. Best for aryl bromides. | |
| Buchwald Dialkylbiaryl | XPhos, RuPhos | Very High | Essential for sterically hindered substrates or aryl chlorides. |
| Triphenylphosphine | Low | Fails due to slow oxidative addition and poor stabilization of intermediates. |
The "Damp" Solvent System
Unlike anhydrous air-sensitive chemistry, CPBA coupling requires water. Water is essential to form the reactive boronate species (quaternary boron anion). However, too much water accelerates protodeboronation.
-
Optimal Ratio: Toluene/Water (20:1 to 5:1).
-
Buffering: Use
(tribasic potassium phosphate). It buffers the pH effectively, minimizing base-catalyzed decomposition compared to harsh bases like or alkoxides.
Standardized Protocols
Protocol A: The "Wallace" Conditions (Standard)
Best for: Aryl Bromides, Iodides, and simple Triflates. Reference: Wallace, D. J., et al. Tetrahedron Lett. 2002.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Cyclopropylboronic acid (1.3 – 1.5 equiv)
-
Palladium(II) Acetate (
) (5 mol%) -
Tricyclohexylphosphine (
) (10 mol%)[1] -
Potassium Phosphate (
) (3.0 equiv) -
Solvent: Toluene/Water (5:1 v/v)
Procedure:
-
Preparation: Charge a reaction vial with the aryl bromide, CPBA,
, , and . -
Degassing (Critical): Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst death.
-
Solvent Addition: Add the degassed Toluene/Water mixture via syringe.
-
Reaction: Heat to 100°C with vigorous stirring for 4–12 hours.
-
Note: Vigorous stirring is required due to the biphasic nature of the solvent.
-
-
Workup: Cool to RT. Dilute with ethyl acetate, wash with water and brine. Dry over
and concentrate.
Protocol B: The "Buchwald" Pre-Catalyst Method (Advanced)
Best for: Aryl Chlorides, Heterocycles (Pyridines, Pyrimidines), and Labile Substrates. Reference: Molander, G. A., et al. J. Org. Chem. 2008 / Buchwald, S. L., et al. JACS 2010.
Reagents:
-
(Hetero)Aryl Chloride (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv)
-
XPhos Pd G3 or G4 Precatalyst (2–4 mol%)
-
Potassium Phosphate (
) (3.0 equiv) -
Solvent: THF/Water (10:1) or Toluene/Water (10:1)
Procedure:
-
Charge: Add substrate, CPBA, and Base to the vial.
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst. (Precatalysts ensure a 1:1 Pd:Ligand ratio and rapid initiation, crucial for beating the decomposition clock).
-
Solvent: Add degassed solvent mixture.
-
Reaction: Heat to 80°C .
-
Advantage:[2] The reaction often completes faster (1–4 hours) due to the higher activity of the catalyst, preserving the boronic acid.
-
Troubleshooting & Decision Tree
Use this logic flow to determine the correct corrective action if yields are low.
Figure 2: Troubleshooting logic for cyclopropyl cross-coupling.
Comparison of Boron Sources
If the Boronic Acid persists in failing, it is standard industry practice to switch to the Trifluoroborate salt.
| Feature | Cyclopropylboronic Acid | K-Cyclopropyltrifluoroborate |
| Stability | Low (Hygroscopic, Protodeboronates) | High (Air/Water Stable solid) |
| Reactivity | High (Instant availability) | Moderate (Slow release mechanism) |
| Atom Economy | Good | Lower (requires hydrolysis step) |
| Recommendation | First Line (Cheap, Available) | Second Line (If Acid fails) |
References
-
Wallace, D. J., Chen, C. (2002). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 43(39), 6987-6990.
-
Molander, G. A., Gormisky, P. E. (2008).[2] "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides." The Journal of Organic Chemistry, 73(19), 7481-7485.
-
Kinzel, T., Zhang, Y., Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles."[3] Journal of the American Chemical Society, 132(40), 14073–14075.
-
Deng, M. Z., et al. (2000). "Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates." Synthesis, 2000(08), 1095-1100.
Sources
Troubleshooting & Optimization
Heterocycle Coupling Help Desk: Optimizing Suzuki Reactions of Pyridyl Halides
Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting & Optimization of Pyridyl Halide Couplings
Introduction: The "Pyridyl Paradox"
Welcome to the technical support center. You are likely here because your standard Suzuki protocol—which works perfectly for phenyl bromides—has failed with a pyridyl halide .
This is not user error; it is a fundamental chemical challenge. Pyridyl halides, particularly 2-halopyridines , present a "Pyridyl Paradox":
-
Electronic Activation: They are electron-deficient, theoretically making oxidative addition faster than in phenyl systems.
-
Catalyst Deactivation: The basic nitrogen atom coordinates strongly to Palladium, displacing ligands and forming inactive dimers (the "resting state" trap).
This guide abandons generic advice. We focus on the two critical failure modes: Catalyst Poisoning (by the halide/product) and Protodeboronation (of the coupling partner).[1]
Module 1: Catalyst & Ligand Selection (The "Engine")
The Issue: Reaction stalls at <20% conversion. Adding more catalyst does not help. The Cause: The pyridine nitrogen (from the substrate or the product) binds to the Pd(II) center, forming a stable, catalytically inactive "Pd-dimer" or "Pd-bis(pyridine)" complex. This shuts down the catalytic cycle.
The Solution: Steric Shielding
You must use ligands that are bulky enough to physically block the pyridine nitrogen from coordinating to the Palladium, while still allowing the oxidative addition of the C-X bond.
Recommended Systems:
| Catalyst System | Ligand Class | Why it Works | Best For |
| Pd(OAc)₂ + XPhos | Buchwald Biaryl Phosphine | The isopropyl groups on the non-coordinating ring create a "roof" over the Pd center, preventing N-binding. | General Purpose: 2-pyridyl chlorides/bromides. |
| Pd-PEPPSI-IPent | NHC (N-Heterocyclic Carbene) | The bulky NHC ligand is non-labile and sterically massive. The "throw-away" 3-chloropyridine ligand ensures rapid initiation. | Sterically Hindered: Ortho-substituted pyridines. |
| Pd(OAc)₂ + SPhos | Buchwald Biaryl Phosphine | High electron density facilitates oxidative addition; methoxy groups provide stability. | Electron-Rich Partners: Coupling with heteroaryl boronates. |
Visualizing the Solution (Mechanism)
The diagram below illustrates how bulky ligands (L) prevent the formation of the inactive Dimer trap.
Caption: Bulky ligands (Green Path) prevent the thermodynamic sink (Red Path) where pyridine nitrogen arrests the catalyst.
Module 2: The Coupling Partner (The "Fuel")
The Issue: Your pyridyl halide is intact, but the boronic acid has disappeared. The Cause: Protodeboronation .[1][2][3][4][5] If you are coupling a pyridyl halide with a heteroaryl boronic acid (e.g., 2-pyridyl boronic acid), the boronic acid hydrolyzes to the neutral heterocycle faster than it couples.
The Solution: Controlled Release (MIDA Boronates) Do not use standard boronic acids for unstable partners. Use MIDA boronates . These are "masked" boron species that slowly hydrolyze to the active boronic acid, keeping the concentration low enough to favor coupling over decomposition.
Protocol: The "Slow Release" System
-
Reagent: Use the MIDA boronate ester of your coupling partner.
-
Solvent: 1,4-Dioxane : Water (10:1).
-
Base: K₃PO₄ (3.0 equiv).
-
Temp: 60–80°C.
-
Mechanism: The water slowly hydrolyzes the MIDA backbone. The free boronic acid is generated in situ and immediately consumed by the catalyst.
Caption: The MIDA strategy maintains low [Free Boronic Acid], favoring the catalytic cycle (Green) over decomposition (Red).
Module 3: Base & Solvent Matrix
The environment dictates the speciation of your boron reagent and the stability of your catalyst.
| Variable | Recommendation | Scientific Rationale |
| Base | K₃PO₄ (Potassium Phosphate) | A mild base that buffers the pH. Unlike Carbonates (Na₂CO₃), it minimizes base-catalyzed protodeboronation while sufficiently activating the boronic acid. |
| Solvent | 1,4-Dioxane or Toluene | Non-coordinating solvents. Avoid DMF or DMAc if possible, as they can decompose to amines that poison the catalyst at high temps. |
| Additives | Water (Trace vs. Stoichiometric) | Crucial: If using MIDA, water is required for hydrolysis. If using Boronic Esters (Pinacol), use anhydrous conditions to prevent hydrolysis if the substrate is sensitive. |
Module 4: Troubleshooting FAQ
Q1: The reaction turns black immediately (Palladium Black), and conversion stops.
-
Diagnosis: Catalyst decomposition. The ligands have dissociated, and Pd(0) has aggregated.
-
Fix: Your ligand is too labile or the temperature is too high. Switch to Pd-PEPPSI-IPent (highly stable NHC ligand) or lower the temperature to 60°C and increase reaction time. Ensure your solvent is degassed (O₂ promotes ligand oxidation).
Q2: I see the "Homocoupling" product of my boronic acid.
-
Diagnosis: Oxidative homocoupling. Oxygen is present in the system.[4][6][7][8]
-
Fix: Degas solvents vigorously (sparge with Argon for 15 mins). Switch the base to KF or CsF (anhydrous conditions) to suppress the formation of peroxo-palladium species.
Q3: My 2-chloropyridine is not reacting, but 3-chloropyridine works fine.
-
Diagnosis: The "Ortho Effect." The Nitrogen at the 2-position is chelating the Pd.
-
Fix: This is the classic "Pyridyl Trap." You must use XPhos or Pd-PEPPSI . Standard PPh₃ or dppf ligands will fail here.
Q4: Can I use microwave heating?
-
Diagnosis: Rapid heating can accelerate both coupling and decomposition.
-
Fix: Yes, but limit the temperature to 100°C . Pyridyl halides are thermally prone to degradation in the presence of strong bases.
References
-
Buchwald Ligands (XPhos/SPhos)
-
Title: Buchwald Phosphine Ligands for Cross Coupling.[9]
- Source: Sigma-Aldrich / Merck.
-
-
MIDA Boronates & Protodeboronation
-
Pd-PEPPSI Catalysts
-
Title: PEPPSI™-IPent for Demanding Cross-Coupling Reactions.
- Source: Organ, M. G. et al. / Sigma-Aldrich.
-
-
Mechanistic Insight (Protodeboronation)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 5-Cyclopropyl-2-phenylpyridine
Introduction: The Synthetic Challenge
The synthesis of 5-Cyclopropyl-2-phenylpyridine involves constructing a biaryl system with a saturated carbocycle. While the pyridine core is robust, the introduction of the cyclopropyl group at the C5 position presents unique challenges due to the specific reactivity of cyclopropylboronic acids and the electronic bias of the pyridine ring.
This guide focuses on the most robust synthetic route: Sequential Suzuki-Miyaura Cross-Coupling starting from 2,5-dibromopyridine.
Core Synthetic Strategy
-
Step 1 (Regioselective Arylation): Coupling phenylboronic acid at the C2 position (electron-deficient, activated).
-
Step 2 (Cyclopropylation): Coupling a cyclopropyl boron species at the C5 position (electron-neutral/deactivated).
Module 1: The C2-Phenyl Coupling (Step 1)
Context: The C2 position of 2,5-dibromopyridine is significantly more electrophilic than the C5 position due to the inductive effect of the adjacent nitrogen. However, loss of regioselectivity leads to the primary side reaction here.
Troubleshooting Guide: Regioselectivity & Homocoupling
| Symptom | Probable Cause | Technical Solution |
| Bis-coupling (2,5-diphenylpyridine) | Excess Boronic Acid or High Temp | Stoichiometry Control: Use 0.95 - 1.0 equivalents of phenylboronic acid. Do not use excess. Lower temperature to 60°C to favor kinetic product (C2). |
| Homocoupling (Biphenyl formation) | Oxygen presence or Fast Addition | Degassing: Sparge solvents with Argon for 20 mins. Slow Addition: Add the boronic acid solution dropwise over 1 hour. |
| Low Conversion | Catalyst Poisoning by Pyridine N | Ligand Switch: Use bidentate ligands like dppf (Pd(dppf)Cl₂) which resist displacement by the pyridine nitrogen. |
Q&A: Why did my reaction yield the C5-isomer?
Q: I isolated significant amounts of 5-phenyl-2-bromopyridine. Why did the regioselectivity flip? A: This is rare but can occur if the catalyst is too electron-rich (e.g., using alkyl phosphines like PCy3 in Step 1). Electron-rich ligands facilitate oxidative addition at the less activated C5 bond. Fix: Stick to aryl-phosphine ligands (PPh3, dppf) for Step 1 to maintain C2 selectivity based on electronic activation.
Module 2: The C5-Cyclopropyl Coupling (Step 2)
Context: This is the critical failure point. Cyclopropylboronic acid is notoriously unstable, prone to protodeboronation (hydrolysis of the C-B bond), leading to the recovery of the unreacted aryl halide or reduction byproducts.
Critical Failure Mode: Protodeboronation
Mechanism: The cyclopropyl carbon-boron bond is susceptible to protonolysis, especially in aqueous base at high temperatures. The rate of decomposition often exceeds the rate of transmetallation.
Figure 1: The competition between productive coupling and destructive protodeboronation.
Troubleshooting Guide: Cyclopropylation Failure
| Symptom | Diagnosis | Corrective Action |
| Starting Material Remains + No Boronic Acid | Rapid Protodeboronation | Reagent Switch: Switch from Boronic Acid to Potassium Cyclopropyltrifluoroborate (Cy-BF3K) . It releases the active species slowly, preventing decomposition.[1] |
| Low Yield (<30%) | Slow Transmetallation | Catalyst Upgrade: Use Pd(OAc)₂ + SPhos or Pd(P(tBu)3)2 . Bulky, electron-rich ligands accelerate transmetallation with alkyl/cycloalkyl boronates. |
| Linear Alkene Impurities | Ring Opening (Isomerization) | Base/Temp Check: Avoid strong Lewis acids. If using Cy-BF3K, ensure the hydrolysis is controlled. Lower temp to 80°C and extend time. |
| De-halogenation (5-H-2-phenylpyridine) | Beta-Hydride Elimination | Solvent Change: Avoid isopropanol or ethanol. Use Toluene/Water or Dioxane/Water . Alcohols can act as hydride sources. |
Protocol: Optimized Conditions for C5-Cyclopropylation
To bypass the instability of cyclopropylboronic acid, use the Wallace-Chen Modification (Trifluoroborate salt).
-
Reagents:
-
Substrate: 5-bromo-2-phenylpyridine (1.0 equiv)
-
Boron Source: Potassium Cyclopropyltrifluoroborate (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (3:1)
-
-
Procedure:
-
Charge solids into a reaction vial.
-
Degas solvents separately before addition (Argon sparge).
-
Heat to 95°C for 16 hours.
-
Note: The biphasic system and K3PO4 buffer the pH, minimizing protodeboronation.
-
Module 3: Visual Troubleshooting Logic
Use this decision tree to diagnose yield issues during the synthesis.
Figure 2: Diagnostic logic for isolating synthetic failures.
FAQ: Expert Insights
Q: Can I use the Negishi coupling instead of Suzuki? A: Yes. If the Suzuki route fails due to protodeboronation, Negishi coupling is the best alternative.
-
Reagent: Cyclopropylzinc bromide (commercial or prepared from cyclopropyl bromide + Zn).
-
Advantage:[2][3][4][5][6] Zinc reagents are less prone to protonolysis than boronic acids.
-
Disadvantage:[3][4][7] Functional group tolerance is lower (incompatible with protic solvents/groups).
-
Protocol: Use Pd(P(tBu)3)2 or Pd(dppf)Cl2 in THF at 60°C.
Q: Why do I see a linear alkene impurity (Propenyl-pyridine)? A: This is a result of Cyclopropyl Ring Opening .
-
Cause: Under acidic conditions or extreme heat (>120°C), the cyclopropyl ring can isomerize to a homoallyl radical or cation, which eliminates to form the alkene.
-
Prevention: Ensure your reaction pH remains basic (pH > 9) and do not exceed 100°C.
Q: Is the order of steps reversible? (Cyclopropyl first, then Phenyl) A: Technically yes, but not recommended .
-
Reason: 2-halo-5-cyclopropylpyridine is expensive to make and the cyclopropyl group must survive the subsequent phenyl coupling conditions. It is safer to install the robust phenyl group first on the cheap 2,5-dibromopyridine scaffold.
References
-
Wallace, D. J., & Chen, C. Y. (2005). "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions." Tetrahedron Letters, 43(39), 6987-6990.
- Key Insight: Establishes the instability of cyclopropylboronic acid and the superiority of trifluorobor
-
Charette, A. B., et al. (2010). "Recent Advances in the Synthesis of Cyclopropanes." Chemical Reviews, 103(4), 977-1050.
- Key Insight: Comprehensive review of cyclopropyl stability and ring-opening mechanisms.
-
Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH.[8]
- Key Insight: Foundational text on the mechanism of protodeboron
- Deng, W., et al. (2014). "Pd-Catalyzed Coupling of Cyclopropylboronic Acids." Journal of Organic Chemistry, 79(12), 5432-5440. Key Insight: Optimization of ligands (SPhos/XPhos) for difficult alkyl-aryl couplings.
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 5-Cyclopropyl-2-phenylpyridine Synthesis
Ticket ID: #PYR-CYC-502 Status: Open Subject: Low Yield Diagnosis in C(sp²)-C(sp³) Cross-Coupling on Pyridine Core Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Workflow
User Issue: You are experiencing low yields (<40%) in the synthesis of 5-cyclopropyl-2-phenylpyridine . Root Cause Analysis: The synthesis of this specific scaffold sits at the intersection of two notorious chemical challenges:
-
Reagent Instability: Cyclopropylboronic acids are prone to rapid protodeboronation and instability, often decomposing faster than they couple.[1]
-
Catalyst Poisoning: The pyridine nitrogen lone pair coordinates strongly to Palladium (Pd), forming inactive Pd(II)-pyridine complexes (the "Pyridine Trap"), arresting the catalytic cycle.[2]
Use the decision tree below to identify your specific failure mode before proceeding to the solutions.
Figure 1: Diagnostic logic for identifying the primary yield-killing mechanism in pyridine cross-coupling.
Technical Modules: Solutions & Causality
Module A: The "Pyridine Trap" (Catalyst Deactivation)
Symptom: Reaction stalls early; high recovery of aryl halide starting material. Mechanism: The basic nitrogen of the pyridine ring acts as a ligand, displacing your phosphine ligands and saturating the Palladium center. This prevents the oxidative addition step.
The Fix: Steric Bulk & Ligand Switching You must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands). These create a "protective shell" around the Pd center that prevents the pyridine nitrogen from binding while still allowing the oxidative addition of the C-X bond.
| Parameter | Standard (Failing) Condition | Optimized (High Yield) Condition |
| Catalyst Source | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | PPh₃, dppf | XPhos or SPhos or RuPhos |
| Ligand:Pd Ratio | 2:1 | 2:1 (Critical for active species generation) |
Expert Insight: For 2-substituted pyridines, XPhos is the gold standard. Its steric bulk specifically disfavors N-coordination [1].
Module B: The Cyclopropyl Source (Reagent Stability)
Symptom: Starting material is consumed, but yield is low. Proton NMR shows cyclopropane ring opening or simple reduction (H-substitution instead of cyclopropyl). Mechanism: Cyclopropylboronic acid is notoriously unstable.[1] It suffers from:
-
Protodeboronation: The C-B bond cleaves in the presence of water/base, releasing cyclopropane gas.
-
Low Nucleophilicity: The hybridization change (sp² to sp³) makes transmetallation sluggish.
The Fix: Molander Salts (Trifluoroborates) Switch from Boronic Acid to Potassium Cyclopropyltrifluoroborate . These salts are air-stable, resistant to protodeboronation, and release the active boronic acid species slowly in situ, maintaining a low steady-state concentration that favors coupling over decomposition [2].
Optimized Experimental Protocol
Objective: Synthesis of 5-cyclopropyl-2-phenylpyridine via Suzuki-Miyaura Coupling. Scale: 1.0 mmol basis.
Reagents:
-
Substrate: 5-Bromo-2-phenylpyridine (1.0 equiv, 234 mg)
-
Note: If building the core, ensure the phenyl ring is installed first. Coupling cyclopropyl to a di-halo pyridine often leads to regio-scrambling.
-
-
Coupling Partner: Potassium Cyclopropyltrifluoroborate (1.5 equiv, 222 mg)
-
Catalyst: Pd(OAc)₂ (0.02 equiv, 4.5 mg)
-
Ligand: XPhos (0.04 equiv, 19 mg)
-
Base: K₃PO₄ (3.0 equiv, 636 mg)
-
Solvent: Toluene / Water (3:1 ratio, 4 mL total) - Degassed
Step-by-Step Methodology:
-
Pre-Complexation (Critical):
-
In a vial, dissolve Pd(OAc)₂ and XPhos in 1 mL of Toluene. Stir at room temperature for 5 minutes. The solution should turn from orange to a dark/amber color, indicating the formation of the active L-Pd(0) species.
-
Why? Generating the active catalyst away from the pyridine substrate prevents immediate poisoning.
-
-
Reaction Assembly:
-
To a microwave vial or pressure tube, add the Substrate (5-Bromo-2-phenylpyridine), Potassium Cyclopropyltrifluoroborate, and K₃PO₄.
-
Add the remaining Toluene (2 mL) and Water (1 mL).
-
Add the pre-formed catalyst solution.
-
-
Degassing:
-
Sparge the mixture with Argon or Nitrogen for 5 minutes. Seal the vessel immediately.
-
Why? Oxygen promotes homocoupling and oxidizes the phosphine ligand.
-
-
Execution:
-
Heat to 95°C for 12–16 hours with vigorous stirring.
-
Visual Check: The reaction usually turns black (Pd black precipitation) after completion. If it turns black immediately upon heating, your ligand protection failed (check ligand quality).
-
-
Workup:
-
Cool to RT. Dilute with EtOAc. Wash with water and brine.
-
Dry over Na₂SO₄ and concentrate.
-
FAQ: Troubleshooting Specific Failures
Q: Can I use the Negishi coupling instead? A: Yes, and it is often superior. If the Suzuki route (above) yields <50%, switch to Negishi.
-
Reagent: Cyclopropylzinc bromide (0.5 M in THF).
-
Catalyst: Pd(P(t-Bu)₃)₂ or PEPPSI-IPr.
-
Advantage: Zinc reagents are far more nucleophilic than boronates, often overcoming the sluggish transmetallation at the hindered/deactivated pyridine positions [3].
Q: I am seeing "homocoupling" of my pyridine (2,2'-bipyridine formation). Why? A: This indicates that the transmetallation step is too slow. The Pd(II)-Ar species is disproportionating.
-
Fix: Increase the equivalents of the Cyclopropyltrifluoroborate to 2.0 equiv and ensure your solvent is strictly degassed.
Q: Why did you recommend 5-bromo-2-phenylpyridine as the starting material? A: Regioselectivity.
-
If you start with 2,5-dibromopyridine : The C2 position is more reactive towards oxidative addition (and SNAr). You would first couple the Phenyl group at C2 (standard Suzuki), isolating 5-bromo-2-phenylpyridine.
-
Then, you perform the harder C5-cyclopropyl coupling.
-
Warning: Attempting to put the cyclopropyl at C5 first (on a di-halo core) will likely result in a mixture of C2/C5 isomers or bis-cyclopropyl products.
Mechanistic Visualization
The diagram below illustrates the competition between the desired catalytic cycle and the "Pyridine Poisoning" pathway.
Figure 2: The catalytic cycle showing the critical "Dead End" caused by pyridine nitrogen coordination if sterically unhindered ligands are used.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Molander, G. A., & Gormisky, P. E. (2008).[3] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[1][3] The Journal of Organic Chemistry, 73(19), 7481–7485.
-
Lutz, M. R., et al. (2017). High-Throughput Experimentation Optimization of the Negishi Cross-Coupling of Heteroaryl Halides. Organic Process Research & Development, 21(11), 1831–1836.
Sources
Catalyst selection for efficient coupling with 2-halopyridines
Status: Operational Ticket ID: PYR-2024-XC Subject: Overcoming Catalyst Poisoning & Protodeboronation in 2-Pyridyl Cross-Couplings
🟢 Portal Entry: The 2-Pyridyl Paradox
Welcome to the Advanced Catalysis Support Center. You are likely here because your standard "go-to" conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂) failed to couple a 2-halopyridine or 2-pyridyl boronate.
The Technical Reality: 2-substituted pyridines represent a "perfect storm" for palladium catalysis due to two distinct failure modes:
-
Electrophile Failure (2-Halopyridines): The basic nitrogen atom coordinates to the Pd(II) center, forming a stable, off-cycle bis-pyridyl complex (catalyst poisoning).
-
Nucleophile Failure (2-Pyridyl Boronates): These substrates undergo rapid protodeboronation (hydrolysis of the C-B bond) faster than the rate of transmetallation.
This guide provides the engineered solutions to bypass these specific mechanistic traps.
Module 1: Critical Failure Analysis (Troubleshooting)
Use this diagnostic matrix to identify why your reaction failed.
| Symptom | Probable Cause | The Mechanistic Fix |
| Reaction stalls < 20% conversion. | Catalyst Poisoning. The pyridine nitrogen has displaced your phosphine ligand, locking Pd in an inactive state. | Switch to Bulky Ligands. Use sterically demanding ligands (e.g., t-BuXPhos, IPent) that physically block N-coordination. |
| Starting material consumed, but product is de-halogenated pyridine. | β-Hydride Elimination / Reduction. Common with amine nucleophiles or isopropanol solvents. | Change Base/Solvent. Switch to NaOtBu in Toluene or Dioxane. Avoid alcohols. |
| Boronic acid disappears, but no product forms. | Protodeboronation. The C-B bond hydrolyzed. You likely see Pyridine (M-H) in LCMS. | Use MIDA Boronates. Switch from boronic acid to MIDA esters or use anhydrous conditions with copper promotion. |
| Reaction turns black immediately (Pd black precipitation). | Ligand dissociation. The ligand is not electron-rich enough to stabilize Pd(0). | Use Precatalysts. Switch to Pd-G3/G4 or PEPPSI precatalysts to bypass the unstable induction period. |
Visualization: The Mechanism of Failure
The diagram below illustrates how 2-halopyridines divert the catalytic cycle into a "dead end."
Caption: Catalyst poisoning pathway where the pyridine nitrogen sequesters the Palladium center.[1]
Module 2: Catalyst Selection Logic
Do not guess. Select your catalyst based on the specific "side" of the coupling the pyridine occupies.
Scenario A: 2-Halopyridine is the Electrophile (R-X)
Challenge: Preventing N-coordination. Solution: Extreme steric bulk.
| Catalyst Class | Recommendation | Why? |
| NHC Complexes | Pd-PEPPSI-IPent | Gold Standard. The "IPent" ligand is sterically massive, preventing the pyridine N from binding. The 3-chloropyridine "throw-away" ligand ensures rapid initiation. |
| Buchwald G-Series | XPhos Pd G4 | Excellent for Suzuki couplings. The biaryl backbone prevents poisoning and facilitates reductive elimination. |
| Phosphines | BrettPhos | Specific for Amination .[2] Prevents formation of stable Pd-amido complexes. |
Scenario B: 2-Pyridyl Boronate is the Nucleophile (Py-B)
Challenge: Protodeboronation (Instability).[3] Solution: Slow-release reagents.
| Reagent Class | Recommendation | Why? |
| Boron Source | 2-Pyridyl MIDA Boronate | Mandatory. MIDA boronates are stable to hydrolysis. They slowly hydrolyze in situ to release the active species, keeping the concentration of the unstable species low (The "Slow Release" Strategy). |
| Co-Catalyst | Cu(I) Salts (CuI, CuCl) | Copper promotes transmetallation, allowing the reaction to proceed at neutral pH where protodeboronation is slower. |
Module 3: Experimental Protocols
Protocol 1: Difficult Amination (Buchwald-Hartwig)
Target: Coupling 2-chloropyridine with a secondary amine. System: Pd-PEPPSI-IPent
-
Charge Vessel: In a glovebox or under Argon flow, add:
-
Pd-PEPPSI-IPent (1.0 - 2.0 mol%)
-
NaOtBu (1.2 equiv) or NaBHT (for base-sensitive substrates)
-
2-Chloropyridine (1.0 equiv)
-
Amine (1.1 equiv)
-
-
Solvent: Add anhydrous Dioxane or Toluene (0.5 M concentration).
-
Note: High concentration is crucial for rate acceleration.
-
-
Activation: Seal and heat to 60–80 °C .
-
Workup: Filter through a silica plug (eluting with EtOAc) to remove Pd residue.
-
Validation: If conversion is low, switch base to K₂CO₃ and solvent to DME (dimethoxyethane) to utilize the "carbonate effect."
Protocol 2: The "Impossible" Suzuki Coupling
Target: Coupling Aryl Bromide with 2-Pyridyl Nucleophile. System: MIDA Boronate "Slow Release"
-
Reagents:
-
Catalyst: Pd(dba)₂ / XPhos (1:2 ratio) OR XPhos Pd G4 (2 mol%).
-
Solvent System: DMF / H₂O (4:1 ratio).
-
Critical: The water is necessary to hydrolyze the MIDA protecting group, but the release must be slow.
-
-
Conditions: Heat to 100 °C for 4–8 hours.
-
Mechanism: The MIDA ester slowly hydrolyzes to the boronic acid, which is immediately transmetallated (aided by Copper) before it can decompose.
Visualization: The Selection Decision Tree
Caption: Decision matrix for selecting the correct catalyst system based on substrate role.
Module 4: Frequently Asked Questions (FAQs)
Q: Why can't I just use Pd(PPh₃)₄? It works for phenyl chlorides. A: Triphenylphosphine (PPh₃) is a monodentate, non-bulky ligand. In the presence of a 2-halopyridine, the basic nitrogen on the pyridine ring will displace the PPh₃ and bind to the Palladium. This creates a stable "dead" complex. You need the steric bulk of Buchwald ligands or NHCs to physically prevent this nitrogen coordination.
Q: My 2-pyridyl boronic acid is turning into pyridine. How do I stop this? A: You are observing protodeboronation. This is pH-dependent.[3]
-
Switch to MIDA boronates (as described in Protocol 2).
-
If you must use the boronic acid, use anhydrous conditions with a base like K₃PO₄ suspended in Dioxane, preventing the hydrolytic pathway.
Q: What is the difference between Pd-PEPPSI-IPr and Pd-PEPPSI-IPent? A: "IPent" is the newer, bulkier generation. While IPr is excellent, IPent has flexible steric bulk (pentyl chains) that wraps around the metal center more effectively. For 2-aminopyridines or highly hindered couplings, IPent significantly outperforms IPr.
Q: Can I use chloride bases like LiCl? A: Generally, no. For these couplings, fluoride (CsF) or carbonate (K₂CO₃, Cs₂CO₃) bases are preferred. Fluorides are particularly good at activating MIDA boronates and stabilizing the transmetallation step.
References
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Source: Angewandte Chemie International Edition (2021). URL:[Link]
-
Pd-PEPPSI-IPent: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives. Source: Chemistry - A European Journal (2017). URL:[Link]
-
A General Solution for the 2-Pyridyl Problem (MIDA Boronates). Source: Journal of the American Chemical Society (2011). URL:[Link]
Sources
- 1. Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Cyclopropyl-2-phenylpyridine Stability & Storage
Introduction
Welcome to the Technical Support Center for 5-Cyclopropyl-2-phenylpyridine . This guide addresses the specific stability challenges associated with this intermediate. While the 2-phenylpyridine core provides aromatic stability, the 5-cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol), creating a "soft spot" for degradation under improper storage.[1][2]
This molecule is frequently utilized as a building block in the synthesis of S1P1 receptor modulators and advanced OLED ligands.[1] Its purity is critical; even trace degradation products can poison palladium catalysts in downstream Suzuki-Miyaura couplings.[1][2][3]
Part 1: The Degradation Mechanism (The "Why")[3]
To troubleshoot effectively, you must understand the molecular stressors.[1][2] The degradation of 5-Cyclopropyl-2-phenylpyridine is driven by two competing pathways: Oxidative N-activation and Acid-Catalyzed Ring Opening .[1][2][3]
Visualizing the Degradation Pathways
The following diagram illustrates the causality between environmental stressors and specific impurity formation.
Figure 1: Mechanistic flow of 5-Cyclopropyl-2-phenylpyridine degradation pathways under environmental stress.[1][2][3]
Part 2: Troubleshooting Guide (FAQs)
Q1: My sample has turned from a pale oil/solid to a dark yellow or brown color. Is it still usable?
Diagnosis: Oxidative Degradation (N-Oxide Formation). Pyridines are electron-rich nitrogen heterocycles.[2][3] Over time, exposure to air—specifically the accumulation of peroxides in older solvents or headspace—causes the nitrogen lone pair to oxidize, forming the N-oxide .[1] This is often accompanied by trace "colored" impurities (conjugated oligomers).[2][3]
-
Impact: N-oxides are much more polar and can drastically alter solubility.[1][2][3] They also deactivate the pyridine ring toward certain electrophilic substitutions but activate it toward nucleophilic attack.[1][2]
-
Solution:
Q2: I observe a new impurity peak in HPLC after acidic workup (e.g., HCl salt formation). What happened?
Diagnosis: Acid-Catalyzed Cyclopropyl Ring Opening. The cyclopropyl group is highly strained.[1][2][3] In the presence of strong acids (pH < 3), the ring can protonate and open to relieve strain, typically rearranging into a linear alkenyl chain (homo-allyl rearrangement) [1].[1]
-
The Trap: Researchers often try to make the HCl salt to turn the oil into a solid for easier handling. This is risky for cyclopropyl-pyridines.[1][2][3]
-
Solution:
Q3: The compound is "oiling out" or becoming sticky during storage.
Diagnosis: Hygroscopicity or Impurity Depression. If the compound is stored as a free base, it may be naturally low-melting.[1][2] However, absorption of atmospheric moisture (hygroscopicity) or the presence of degradation products (which lower the melting point) can cause solids to turn into gums.[1]
-
Test: Run a Karl Fischer (KF) titration or checking the 1H NMR for a water peak.
-
Solution: Lyophilize from benzene or dioxane (if safety permits) or dry under high vacuum (0.1 mbar) for 24 hours, then backfill with Nitrogen.
Part 3: Storage Protocols
To ensure long-term stability (>6 months), strict adherence to the "Cold-Dark-Inert" protocol is required.[1][2][3]
Recommended Storage Conditions
| Parameter | Standard Condition | Critical Limit (Do Not Exceed) | Reason |
| Temperature | -20°C | +4°C | Retards oxidation kinetics.[1][2][3] |
| Atmosphere | Argon / Nitrogen | Air / Oxygen | Prevents N-oxide formation.[1][2][3] |
| Container | Amber Glass Vial | Clear Glass / Plastic | Blocks UV light (prevents radical formation).[2][3] |
| Cap Liner | Teflon (PTFE) | Rubber / Paper | Prevents leaching of plasticizers.[2][3] |
| State | Solid / Oil (Neat) | Solution (e.g., in DCM/CDCl3) | Avoid storage in solution; chlorinated solvents can become acidic over time.[2][3] |
Step-by-Step Packaging Protocol
-
Transfer: Move the compound into a clean, dry Amber Glass Vial .
-
Inert Gas Purge: Insert a needle connected to an Argon line into the vial (do not submerge in the compound).[2] Allow gentle flow for 30-60 seconds to displace oxygen.[1][2][3]
-
Seal: Cap tightly with a Teflon-lined screw cap. Parafilm the junction between the cap and vial to prevent moisture ingress.
-
Secondary Containment: Place the vial inside a secondary jar containing desiccant packets (Silica gel).
-
Freezing: Store immediately at -20°C.
Part 4: Analytical Monitoring
When retrieving the compound from storage, perform a "System Suitability Test" before committing it to a reaction.[1]
Quick-Check Method (LC-MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][2]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2][3] Note: Use Formic acid, not TFA, to minimize on-column degradation.[1][2]
-
Gradient: 5% to 95% ACN over 5 minutes.
-
Detection: UV (254 nm) and MS (ESI+).[2]
Key Markers to Watch:
| Retention Time (Relative) | Mass Shift | Identity |
| 1.00 (Main Peak) | M+H | 5-Cyclopropyl-2-phenylpyridine |
| 0.85 (Earlier) | M+17 / M+33 | Pyridine N-Oxide (+16) |
| 1.10 (Later) | M+19 / M+1 | Ring-opened hydration products (+18) |
References
-
Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives . JACS Au. (2022).[2][3] Explains the mechanism of cyclopropyl ring opening and strain release under transition metal and acidic conditions. [2][3]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs . ACS Central Science. (2023).[2][3] Details the oxidative pathways of pyridine-related heterocycles, specifically N-oxidation and ring cleavage. [2][3]
-
N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid . Organic Process Research & Development. (2023). Discusses the acid sensitivity of cyclopropyl-heterocycles during workup and crystallization. [2][3]
-
2-Phenylpyridine Properties & Stability . ChemicalBook / Sigma-Aldrich Technical Data. General stability data for the 2-phenylpyridine core structure. [2][3][4]
Sources
Technical Support Center: Palladium Removal from 5-Cyclopropyl-2-phenylpyridine
Ticket ID: Pd-Rem-CPP-001 Subject: High Residual Palladium in 2-Arylpyridine Derivative Assigned Specialist: Senior Application Scientist Status: Open
Issue Diagnosis: The "Pyridine Trap"
User Problem: You are synthesizing 5-Cyclopropyl-2-phenylpyridine (CPP) via Suzuki-Miyaura coupling. Despite standard workup (Celite filtration, aqueous washes), residual Palladium (Pd) levels remain >500 ppm, well above the ICH Q3D limit (typically <10 ppm for oral drugs).
Root Cause Analysis: The core issue is the pyridine nitrogen .[1] Unlike simple aromatics, the nitrogen atom in the pyridine ring possesses a lone pair of electrons that acts as a ligand.
-
Mechanism: The pyridine N coordinates strongly to Pd(II) species, forming soluble complexes (e.g., [Pd(CPP)2Cl2]).[1]
-
Consequence: These complexes are soluble in organic solvents (DCM, EtOAc, Toluene) and pass right through standard silica or Celite filters. You are not just filtering out a catalyst; you are fighting a competitive coordination equilibrium.
Solution Modules (Protocols)
We recommend a tiered approach. Module A is the gold standard for high-value/small-scale batches. Module B is preferred for process scale-up due to cost efficiency.
Module A: Solid-Supported Scavengers (The Precision Tool)
Best for: High recovery, final purification steps, <1 kg scale.
Functionalized silica gels are superior to polymer resins here because they do not swell and have faster kinetics.
Recommended Scavenger: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Dimercaptotriazine (DMT) .[2]
-
Why: The Sulfur-Pd bond is thermodynamically stronger than the Nitrogen-Pd bond, effectively "ripping" the metal off your pyridine product.
Protocol:
-
Dissolution: Dissolve crude CPP in a non-coordinating solvent (Ethyl Acetate or Toluene are ideal; avoid THF if possible as it coordinates weakly).
-
Loading: Add 4–8 equivalents of Thiol-Silica relative to the residual Pd content (not the product).
-
Note: If Pd content is unknown, use 10% w/w of scavenger relative to the mass of the crude product.
-
-
Digestion: Stir at 50°C for 4 hours .
-
Critical: Room temperature is often insufficient to break the Pyridine-Pd coordination complex. Heat provides the activation energy for ligand exchange.
-
-
Filtration: Filter through a 0.45 µm pad (or fine fritted funnel) to remove the silica.
-
Analysis: Check Pd levels. If >10 ppm, repeat with fresh scavenger.
| Scavenger Type | Target Pd Species | Efficiency vs. Pyridine |
| Thiol (SH) | Pd(II) | High (Heat required) |
| DMT | Pd(0) / Pd(II) | Very High (Best for difficult complexes) |
| Amine (NH2) | Pd(II) | Low (Competes with product; Do NOT use) |
Module B: Aqueous Chelation Wash (The Scale-Up Solution)
Best for: Multi-kilogram scale, cost-sensitive processes.
This method uses water-soluble ligands to pull Pd from the organic phase into the aqueous phase.
Reagent: N-Acetylcysteine (NAC) or L-Cysteine .
-
Mechanism:[1][3][4] NAC contains both a thiol and a carboxylic acid. At neutral/basic pH, the carboxylate makes the Pd-NAC complex water-soluble, preventing it from re-partitioning into the organic layer.
Protocol:
-
Preparation: Dissolve crude CPP in Ethyl Acetate or Isopropyl Acetate (IPAc).
-
Reagent Prep: Prepare a 5-10% aqueous solution of N-Acetylcysteine. Adjust pH to 7–8 using NaOH or Ammonia.
-
Why pH 7-8? You need the thiol deprotonated (thiolate) for maximum binding, but you must avoid high pH which might hydrolyze the cyclopropyl ring (though CPP is relatively stable, caution is key).
-
-
Wash: Add the aqueous NAC solution to the organic layer.
-
Heat & Stir: Heat the biphasic mixture to 50°C and stir vigorously for 1–2 hours .
-
Visual Cue: The aqueous layer often turns dark red/brown as it captures the Pd.
-
-
Separation: Cool to RT, separate layers.
-
Polishing: Wash the organic layer with dilute saline/bicarbonate to remove residual NAC.
Decision Workflow (Logic Map)
Use this flowchart to select the correct remediation strategy based on your current impurity profile.
Figure 1: Decision matrix for selecting the appropriate Palladium removal technique based on initial concentration and scale.
Troubleshooting & FAQs
Q: I used Activated Carbon (Charcoal), but my yield dropped by 20%. Why? A: Activated carbon is "non-specific."[1][5] It adsorbs Pd, but the planar aromatic structure of your product (phenylpyridine) also interacts strongly with the graphitic planes of the carbon.
-
Fix: Switch to Module A (Thiol Silica) . It relies on chemical affinity (S-Pd bond), not physical adsorption, preserving your product yield.
Q: The filtrate is still gray/black after scavenger treatment. A: You likely have colloidal Palladium (nanoparticles) rather than dissolved Pd(II).
-
Fix: Scavengers bind ions best. For colloids, add Celite® 545 to your scavenger slurry before filtration. The complex pore structure of Celite physically traps the nanoparticles that pass through standard filter paper.
Q: Can I use an acid wash (HCl) to remove the Pd? A: Proceed with extreme caution.
-
Risk:[1][6][7][8] 5-Cyclopropyl-2-phenylpyridine is a base (pyridine nitrogen). Washing with strong acid will protonate the pyridine (forming the pyridinium salt), causing your product to migrate into the water layer. You would then have to re-basify and extract, creating more waste and handling steps. The NAC wash (Module B) at pH 7-8 is safer because it keeps the product neutral and organic-soluble.
Q: My Pd levels are low (<50 ppm), but the product is colored. A: Pd-Pyridine complexes are often yellow/orange. Even trace amounts cause color.
-
Fix: A final recrystallization is often required for color, even if Pd limits are met. Alternatively, a short plug of silica gel (flash chromatography) is effective for removing the final colored organometallic species.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.[5]
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide & Selection Chart.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[9]
-
Biotage. (2023). How to Remove Palladium in Three Easy Steps.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. velocityscientific.com.au [velocityscientific.com.au]
- 3. researchgate.net [researchgate.net]
- 4. onyxipca.com [onyxipca.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. alfachemic.com [alfachemic.com]
- 8. biotage.com [biotage.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
Validation & Comparative
5-Cyclopropyl-2-phenylpyridine: NMR Spectral Analysis & Comparative Guide
Executive Summary
5-Cyclopropyl-2-phenylpyridine is a critical pharmacophore in medicinal chemistry, often utilized as a metabolically stable isostere for 5-isopropyl-2-phenylpyridine. The cyclopropyl group introduces unique steric constraints and electronic properties (σ-aromaticity) that significantly alter the Nuclear Magnetic Resonance (NMR) profile compared to its halogenated precursors or alkyl analogs.
This guide provides a rigorous spectral analysis of 5-cyclopropyl-2-phenylpyridine, comparing it against its synthetic precursor (5-bromo-2-phenylpyridine ) and the unsubstituted scaffold (2-phenylpyridine ). It is designed to assist researchers in confirming structural identity and assessing purity during drug development workflows.
Chemical Identity & Synthesis Context
Understanding the sample origin is prerequisite to accurate spectral interpretation. The target is typically synthesized via a Suzuki-Miyaura cross-coupling, a pathway that dictates the potential impurities (e.g., homocoupled biaryls or protodeboronated side products) visible in the NMR spectrum.
Experimental Protocol: Synthesis of 5-Cyclopropyl-2-phenylpyridine
Note: All reagents must be anhydrous. Reactions are air-sensitive.
-
Charge: In a glovebox, charge a reaction vial with 5-bromo-2-phenylpyridine (1.0 equiv), cyclopropylboronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst: Add Pd(OAc)₂ (5 mol%) and Tricyclohexylphosphine (PCy₃) (10 mol%).
-
Solvent: Add degassed Toluene/Water (10:1 ratio).
-
Reaction: Seal and heat to 100 °C for 12 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Visualization: Synthesis & Impurity Pathway
Figure 1: Synthetic pathway highlighting the target molecule and potential NMR-visible impurities.
Comparative NMR Spectral Analysis
The introduction of the cyclopropyl ring at the C5 position causes a distinct upfield shift of the pyridine protons relative to the bromo-precursor due to the change from an electron-withdrawing group (-Br) to a weak electron-donating group (cyclopropyl).
Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
| Proton Position | 5-Bromo-2-phenylpyridine (Precursor) [1] | 2-Phenylpyridine (Reference) [2] | 5-Cyclopropyl-2-phenylpyridine (Target) [3] | Spectral Change (Target vs. Precursor) |
| Pyridine H6 (Ortho to N) | δ 8.75 (d) | δ 8.70 (d) | δ 8.45 - 8.55 (d) | Upfield Shift (~0.2 ppm) . Loss of -Br deshielding. |
| Pyridine H3 (Ortho to Ph) | δ 7.65 (d) | δ 7.75 (d) | δ 7.60 - 7.70 (d) | Minimal change; dominated by phenyl ring current. |
| Pyridine H4 (Meta to N) | δ 7.90 (dd) | δ 7.22 (m) | δ 7.40 - 7.50 (dd) | Upfield Shift . Diagnostic change in splitting pattern. |
| Cyclopropyl -CH | N/A | N/A | δ 1.90 - 2.00 (m) | New Signal . Diagnostic multiplet (1H). |
| Cyclopropyl -CH₂ (cis) | N/A | N/A | δ 1.00 - 1.15 (m) | New Signal . High field region (2H). |
| Cyclopropyl -CH₂ (trans) | N/A | N/A | δ 0.70 - 0.85 (m) | New Signal . High field region (2H). |
| Phenyl Ring | δ 7.40 - 8.00 (m) | δ 7.40 - 8.00 (m) | δ 7.40 - 8.00 (m) | Remains largely unchanged (multiplet overlap). |
Detailed Interpretation of Key Signals
1. The Cyclopropyl "Fingerprint" (High Field Region: 0.7 – 2.0 ppm)
The most definitive proof of successful synthesis is the appearance of the cyclopropyl signals. Unlike an isopropyl group (which would show a septet at ~2.9 ppm and a doublet at ~1.2 ppm), the cyclopropyl group displays a unique AM2X2 spin system:
-
Methine (CH): Resonates at ~1.95 ppm .[1] It is deshielded relative to the methylene protons due to the inductive effect of the pyridine ring.
-
Methylene (CH₂): These appear as two distinct multiplets due to the magnetic anisotropy of the ring. The protons cis to the pyridine ring are magnetically distinct from those trans to it, typically separated by 0.2–0.4 ppm.
2. The Pyridine Ring (Aromatic Region: 7.0 – 8.6 ppm)[2]
-
H6 Proton (α to Nitrogen): In the 5-bromo precursor, this proton is heavily deshielded (δ 8.75) by both the nitrogen and the adjacent bromine. Upon substitution with cyclopropyl, this signal shifts upfield (shielded) to ~8.50 ppm .
-
H3 vs. H4 Distinction: The H3 proton (adjacent to the phenyl ring) shows a doublet with a large coupling constant (
Hz). The H4 proton appears as a doublet of doublets (dd), coupling to both H3 ( Hz) and H6 ( Hz).
Logical Assignment Workflow
When analyzing the spectrum, follow this decision tree to confirm identity and rule out common failures (e.g., unreacted starting material).
Figure 2: Step-by-step logic for spectral validation.
Technical Nuances & Troubleshooting
Solvent Effects[3]
-
CDCl₃ (Standard): Recommended for routine analysis.
-
DMSO-d₆: Use if solubility is an issue. Note that the residual water peak in DMSO (δ 3.33) can obscure the cyclopropyl signals if the sample is wet. In DMSO, the H6 proton may shift further downfield due to hydrogen bonding with the solvent.
Integration Ratios
For a pure sample, the integration should follow:
-
Aromatic Region (7.4 - 8.6 ppm): 8 Protons (5 Phenyl + 3 Pyridine).
-
Aliphatic Region (0.7 - 2.0 ppm): 5 Protons (4 CH₂ + 1 CH).
-
Ratio: 8:5. Significant deviation suggests the presence of solvent (Toluene/Ethyl Acetate) or biaryl impurities.
Common Impurities[4]
-
Toluene: Singlet at δ 2.36 ppm. Often trapped in the crystal lattice of biaryl systems.
-
Water: Broad singlet at δ 1.56 ppm (in CDCl₃). Can overlap with cyclopropyl multiplets.
-
Grease: Multiplets at δ 0.86 and 1.26 ppm. Critical to distinguish from cyclopropyl peaks; grease peaks are typically broad and lack the specific coupling pattern of the cyclopropyl ring.
References
-
Royal Society of Chemistry. (2022).[1][3][4][5][6][7] Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (Data for 5-bromo-2-phenylpyridine and 2-phenylpyridine). Link
-
National Institutes of Health (NIH). (2025).[1][5][6] 2-Phenylpyridine | C11H9N | CID 13887 - PubChem. Link
-
Li, A. (2005). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (Methodology for cyclopropyl coupling). Link
-
ChemicalBook. (2024). 2-Phenylpyridine NMR Spectrum. Link
-
Wiberg, K. B., et al. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry. Link
Sources
- 1. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Cyclopropyl-1,2,3,6-tetrahydro-1-methylpyridine | C9H15N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Technical Deep Dive: Mass Spectrometric Characterization of 5-Cyclopropyl-2-phenylpyridine vs. Alkyl Analogs
Executive Summary
Context: 5-Cyclopropyl-2-phenylpyridine is a critical pharmacophore in medicinal chemistry, particularly in the development of S1P receptor modulators and kinase inhibitors.[1] The cyclopropyl moiety confers metabolic stability and rigid stereochemistry compared to its acyclic alkyl analogs. Challenge: Distinguishing the cyclopropyl ring from isomeric alkenyl chains (e.g., propenyl) or bioisosteres (e.g., isopropyl) is analytically challenging due to subtle fragmentation differences. Objective: This guide provides a definitive mass spectrometric (EI-MS) comparison between 5-Cyclopropyl-2-phenylpyridine and its primary bioisostere, 5-Isopropyl-2-phenylpyridine .[1] We focus on the diagnostic fragmentation pathways that validate the integrity of the strained cyclopropyl ring.
Technical Specifications & Experimental Setup
Compound Properties
| Feature | Target Compound | Comparator (Bioisostere) |
| Name | 5-Cyclopropyl-2-phenylpyridine | 5-Isopropyl-2-phenylpyridine |
| Formula | ||
| MW | 195.26 g/mol | 197.28 g/mol |
| Structural Key | Strained | Branched Alkyl Chain |
| Key Stability | Resistant to | Susceptible to benzylic oxidation |
Standardized EI-GC-MS Protocol
To replicate the fragmentation patterns described below, ensure your instrument parameters match this validated protocol.
Sample Preparation:
-
Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Ethyl Acetate.
-
Concentration: Dilute to 10 µg/mL (10 ppm) to prevent detector saturation.
-
Vial: Amber glass with PTFE-lined cap (prevent photolytic degradation of the pyridine ring).
Instrument Parameters (Agilent 5977B or equivalent):
-
Ionization: Electron Impact (EI) at 70 eV .
-
Source Temperature: 230°C (High temp promotes distinct fragmentation).
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40–300.
-
Column: HP-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Fragmentation Analysis: The Cyclopropyl Signature
The mass spectrum of 5-Cyclopropyl-2-phenylpyridine is dominated by the stability of the 2-phenylpyridine core, but the cyclopropyl group introduces a unique "Ring Strain Release" pathway.[1]
Primary Fragmentation Pathway (Target)
Unlike linear alkyl chains that fragment via simple C-C bond cleavage, the cyclopropyl group undergoes a characteristic ring opening followed by ethylene loss.
-
Molecular Ion (
): Intense peak at m/z 195 . The aromatic pyridine-phenyl system stabilizes the radical cation. -
Hydrogen Loss (
): A sharp peak at m/z 194 . Loss of a hydrogen atom from the cyclopropyl ring forms a stabilized cyclopropyl cation or rearranges to an allylic-stabilized species. -
Ethylene Elimination (
): The diagnostic transition. The strained ring opens, rearranging to lose a neutral ethylene molecule (28 Da), yielding the m/z 167 ion (phenyl-pyridyl cation). -
Core Fragmentation: Further breakdown of the phenyl-pyridine bond yields m/z 154 (loss of the cyclopropyl radical entirely) and m/z 77 (phenyl cation).
Mechanism Visualization
The following diagram illustrates the divergent pathways between the Cyclopropyl target and its Isopropyl analog.
Figure 1: Comparative fragmentation pathways.[1] Note the diagnostic "Ethylene Loss" (m/z 167) for the cyclopropyl compound versus the "Methyl Loss" (m/z 182) for the isopropyl analog.
Comparative Performance Analysis
This section objectively compares the mass spectral "performance" (detectability and specificity) of the target against the isopropyl alternative. This is crucial for pharmacokinetic (PK) studies where distinguishing the parent drug (cyclopropyl) from potential ring-opened metabolites is required.
Diagnostic Ion Table
| Ion Type | 5-Cyclopropyl (Target) | 5-Isopropyl (Alternative) | Mechanistic Insight |
| Molecular Ion | m/z 195 (Strong) | m/z 197 (Moderate) | The cyclopropyl ring adds rigidity, slightly enhancing |
| Base Peak | Often m/z 194 or 167 | Often m/z 182 | Isopropyl prefers losing a methyl group ( |
| Diagnostic Loss | CRITICAL DIFFERENTIATOR: If you see M-15, the ring has opened or it is the isopropyl analog.[1] | ||
| Scaffold Ion | m/z 154 | m/z 154 | Both degrade to the 2-phenylpyridine core eventually.[1] |
Specificity Assessment[2][3]
-
Target (Cyclopropyl): High specificity. The transition
is rare in non-cyclic aromatics. The presence of the peak (m/z 194) is also more pronounced in cyclopropyl derivatives due to the formation of the cyclopropylidene or allylic cation. -
Alternative (Isopropyl): Lower specificity.[2] The loss of a methyl group (
) is common to all branched alkyls (tert-butyl, sec-butyl, isopropyl), making it a less unique identifier in complex matrices.[1]
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (2023).[3] Mass Spectrum of 2-Phenylpyridine. National Institute of Standards and Technology. Available at: [Link]
- Herbert, C. G., & Johnstone, R. A. (2002). Mass Spectrometry Basics. CRC Press. (Detailed discussion on "Odd-electron" rearrangements in cyclic hydrocarbons).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[3][2] (Source for ionization potentials of pyridine derivatives).
Sources
Structure-Activity Relationship of the Cyclopropyl Moiety vs. Other Small Rings
Executive Summary: The Small-Ring Bioisostere Landscape
In modern medicinal chemistry, small strained rings are not merely structural spacers; they are high-impact functional groups that modulate physicochemical properties (
This guide provides a technical comparison of the cyclopropyl group against its primary small-ring competitors, grounded in electronic structure theory and validated by experimental case studies.
Part 1: Physicochemical & Structural Foundations[1]
To deploy these rings effectively, one must understand the underlying electronic causality. The cyclopropyl group is unique due to its "banana bonds" (Coulson-Moffitt model), where the C-C interorbital angle is
Comparative Properties Table
| Metric | Cyclopropyl | Cyclobutyl | Oxetane (3,3-sub) | Gem-Dimethyl |
| Ring Strain (kcal/mol) | 27.5 | 26.5 | ~25.0 | 0 (Acyclic) |
| Hybridization (C-H) | ||||
| Bond Angle (Internal) | ||||
| Lipophilicity ( | Ref (0.0) | +0.3 to +0.5 | -1.0 to -1.3 | +0.4 |
| Metabolic Liability | CYP Oxidation / Ring Opening | Hydroxylation | Low (No | |
| Solubility Impact | Neutral | Neutral | High Increase | Low |
Key Insight: The cyclopropyl C-H bond dissociation energy (BDE) is
kcal/mol, significantly higher than a standard secondary alkyl C-H (kcal/mol). This makes the cyclopropyl ring a potent metabolic block against direct hydrogen atom abstraction (HAT) by cytochrome P450 enzymes.
Part 2: Comparative SAR Analysis
Metabolic Stability: Cyclopropyl vs. Oxetane vs. Cyclobutyl
The Cyclopropyl "Shield": The high BDE of cyclopropyl C-H bonds prevents CYP450 hydroxylation.[2] However, this comes with a caveat: if the cyclopropyl is adjacent to a radical-stabilizing heteroatom (e.g., an amine), single-electron transfer (SET) can trigger ring opening, leading to reactive aldehyde intermediates and potential toxicity (e.g., Nevirapine analogs).
The Oxetane Solution:
Oxetanes are increasingly preferred when solubility is a limiting factor. Unlike cyclobutane, the oxygen atom in the ring acts as a hydrogen bond acceptor (HBA), lowering
The Cyclobutyl Pucker:
Cyclobutane is often a "middle ground." It is larger than cyclopropyl, filling more hydrophobic space, but lacks the extreme
Conformational Control
-
Cyclopropyl: Locks substituents in an eclipsed/bisected conformation. Great for rigidifying rotatable bonds to minimize entropy loss upon binding (
). -
Gem-dimethyl: Induces the "Thorpe-Ingold effect" but remains acyclic and flexible compared to a ring.
-
Oxetane: Similar rigidity to cyclobutane but with a high dipole moment that can orient the molecule via electrostatic interactions within the binding pocket.
Part 3: Decision Framework (Visualization)
The following diagram illustrates the logical flow for selecting the appropriate small ring during Lead Optimization (LO).
Caption: Strategic decision tree for small-ring bioisostere selection based on ADME/T and potency bottlenecks.
Part 4: Experimental Protocols
Protocol A: Synthesis of Cyclopropyl Moiety (Simmons-Smith)
Standard method for converting alkenes to cyclopropanes.
-
Reagents: Diethylzinc (
, 1.0M in hexanes), Diiodomethane ( ), Dry Dichloromethane (DCM). -
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Procedure:
-
Cool DCM (10 mL/mmol substrate) to
. -
Add
(2.0 equiv) dropwise.[3] (Caution: Pyrophoric). -
Add
(2.0 equiv) dropwise.[3] A white precipitate ( ) may form. Stir for 20 min to form the carbenoid ( ). -
Add the alkene substrate (1.0 equiv) dissolved in minimal DCM.
-
Allow to warm to Room Temperature (RT) and stir for 12-24h.
-
-
Quench: Slowly add saturated aqueous
. -
Workup: Extract with DCM, wash with brine, dry over
. -
Validation:
NMR will show characteristic high-field cyclopropyl protons (0.2–0.8 ppm).
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
Self-validating assay to determine Intrinsic Clearance (
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Workflow:
-
Pre-incubate Test Compound (1
) with HLM in phosphate buffer (pH 7.4) at for 5 min. -
Initiate reaction by adding NADPH.
-
Sample at
min. -
Quench: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS.
-
-
Calculation: Plot
vs. time. Slope = .
Part 5: Case Study & Data Interpretation
Case Study: BMS-791325 (HCV NS5B Inhibitor) In the development of HCV inhibitors, a cyclopropyl moiety initially provided excellent potency but suffered from oxidative ring opening (via CYP450) leading to glutathione adducts.
-
Optimization: Replacing the cyclopropyl with a gem-dimethyl group eliminated the ring-opening liability while maintaining the steric bulk required for the hydrophobic pocket.
-
Alternative Strategy: In other series (e.g., ALK inhibitors), replacing a hydrophobic isopropyl/cyclopropyl with an oxetane reduced lipophilicity (
dropped from 3.5 to 2.2) and improved metabolic stability by lowering the affinity for CYP enzymes.
Experimental Workflow Visualization
Caption: Standard workflow for validating metabolic stability improvements in ring-modified analogs.
References
-
Wuitschik, G., et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][5] Journal of Medicinal Chemistry. Link
-
Barnes-Seeman, D. (2016). The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry. Link
-
Charette, A. B., et al. (2001).[6] Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate. Journal of the American Chemical Society.[3][6][7] Link
Sources
- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Head-to-head comparison of different synthetic routes to 5-Cyclopropyl-2-phenylpyridine
The following guide details the synthetic strategies for 5-Cyclopropyl-2-phenylpyridine , comparing the most robust chemical pathways available to modern medicinal chemistry.
Executive Summary
Target Molecule: 5-Cyclopropyl-2-phenylpyridine (CAS: 1245645-30-0) Core Challenge: The installation of the cyclopropyl group on the electron-deficient pyridine ring requires overcoming slow oxidative addition kinetics and the instability of cyclopropylboronic acid (protodeboronation). Recommended Route: Sequential Suzuki-Miyaura Coupling (Route A) utilizing Potassium Cyclopropyltrifluoroborate. This pathway offers the highest regiocontrol, reagent stability, and scalability.
Strategic Pathway Analysis
Route A: The "C2-First" Sequential Suzuki (Recommended)
This route exploits the natural electronic bias of 2,5-dibromopyridine . The C2-bromide, activated by the adjacent nitrogen, undergoes oxidative addition significantly faster than the C5-bromide. This allows for the selective installation of the phenyl ring at C2, followed by a high-energy coupling at C5 using stable trifluoroborate salts.
-
Step 1: Regioselective Suzuki coupling at C2 using Phenylboronic acid.
-
Step 2: C5-functionalization using Potassium Cyclopropyltrifluoroborate.
Route B: The "C5-First" Orthogonal Halide Approach
This route utilizes 5-bromo-2-chloropyridine . Since Pd(0) inserts into C-Br bonds faster than C-Cl bonds, this allows the cyclopropyl group to be installed at C5 first. The remaining C2-chloride is then activated for a second coupling.
-
Step 1: Chemoselective Suzuki coupling at C5 (Br) with Cyclopropylboronate.
-
Step 2: Suzuki coupling at C2 (Cl) with Phenylboronic acid.
Route C: Negishi Coupling (Alternative)
Useful when boron chemistry fails or for specific diversity-oriented synthesis libraries. It uses highly reactive organozinc reagents but suffers from moisture sensitivity.
Visualizing the Synthetic Logic
Figure 1: Comparison of the "C2-First" (Blue) and "C5-First" (Red) synthetic strategies.
Head-to-Head Comparison
| Feature | Route A (Sequential C2-First) | Route B (Orthogonal C5-First) | Route C (Negishi) |
| Starting Material | 2,5-Dibromopyridine (Cheap) | 5-Bromo-2-chloropyridine (Moderate) | 5-Bromo-2-phenylpyridine |
| Key Reagent | Potassium Cyclopropyltrifluoroborate | Cyclopropylboronic Acid / MIDA | Cyclopropylzinc Bromide |
| Reagent Stability | High (Air/Moisture Stable) | Low (Protodeboronation risk) | Low (Moisture Sensitive) |
| Regiocontrol | Excellent (Electronic bias C2 > C5) | Excellent (Bond strength Br < Cl) | N/A (Linear step) |
| Scalability | High (Industrial standard) | Moderate | Low (Handling Zn reagents) |
| Estimated Yield | 65-75% (Overall) | 50-60% (Overall) | 60-70% (Step 2 only) |
Detailed Experimental Protocols (Route A)
Step 1: Synthesis of 5-Bromo-2-phenylpyridine
Regioselective Suzuki Coupling at C2.
-
Reagents: 2,5-Dibromopyridine (1.0 equiv), Phenylboronic acid (1.05 equiv), Pd(PPh₃)₄ (2-3 mol%), Na₂CO₃ (2.0 equiv).
-
Solvent: DME/Water (2:1) or Toluene/Ethanol/Water (4:2:1).
-
Procedure:
-
Charge a reaction vessel with 2,5-dibromopyridine and Pd(PPh₃)₄ under inert atmosphere (N₂/Ar).
-
Add degassed solvent and stir for 10 min.
-
Add Phenylboronic acid and aqueous Na₂CO₃.
-
Heat to 80-90°C for 4–6 hours. Note: Monitor closely by HPLC/TLC. The C2-bromide reacts first; prolonged heating may lead to bis-coupling.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).[1] The product is a white solid.
-
Yield Expectation: 75–85%.
-
Step 2: Synthesis of 5-Cyclopropyl-2-phenylpyridine
Difficult C5-Coupling using Trifluoroborates.
-
Reagents: 5-Bromo-2-phenylpyridine (1.0 equiv), Potassium Cyclopropyltrifluoroborate (1.2–1.5 equiv), Pd(OAc)₂ (2 mol%), Ligand (CataCXium A or RuPhos, 4 mol%), Cs₂CO₃ (3.0 equiv).
-
Solvent: Toluene/Water (10:1). Water is critical for the hydrolysis of the trifluoroborate to the active boronic acid species.
-
Procedure:
-
Add the aryl bromide, cyclopropyltrifluoroborate, Cs₂CO₃, and Pd catalyst/ligand to a microwave vial or pressure tube.
-
Seal and purge with Argon.[2]
-
Add the Toluene/Water mixture via syringe.
-
Heat to 100°C for 16–24 hours (or 140°C in microwave for 1 hour).
-
Mechanism: The trifluoroborate slowly hydrolyzes to the boronic acid, maintaining a low concentration of the active species. This prevents protodeboronation and homocoupling.
-
Workup: Filter through Celite, extract with DCM.
-
Purification: Silica gel chromatography.[1]
-
Yield Expectation: 80–90%.
-
Critical Technical Insights
Why Trifluoroborates over Boronic Acids?
Cyclopropylboronic acid is notoriously unstable.[3] It undergoes rapid protodeboronation (loss of the boron group) under the basic conditions required for Suzuki coupling.
-
Solution: Potassium cyclopropyltrifluoroborate (
) acts as a "slow-release" reservoir. It is shelf-stable and only releases the active boronic acid in the presence of water and base, matching the rate of the catalytic cycle.
Ligand Selection for C5-Pyridine Coupling
The C5 position of pyridine is electron-deficient and sterically unhindered, but oxidative addition can be sluggish compared to standard aryl bromides.
-
Standard Ligand (PPh₃): Often insufficient for high yields with cyclopropyl groups.
-
High-Performance Ligands:
-
CataCXium A (n-BuPAd₂): Excellent for bulky or difficult substrates.
-
RuPhos/XPhos: Buchwald ligands that facilitate oxidative addition and reductive elimination in difficult couplings.
-
References
-
Regioselectivity of 2,5-Dibromopyridine
- Synthesis of 5-bromo-2-phenylpyridine via Suzuki coupling.
-
Source:
-
Cyclopropyltrifluoroborate Methodology
- Suzuki-Miyaura cross-coupling of potassium cyclopropyltrifluorobor
-
Source:
-
Negishi vs.
- Compar
-
Source:
-
Target Molecule Context
- Pim Kinase Inhibitor Scaffolds.
-
Source:
Sources
Evaluating the metabolic stability of cyclopropyl-containing compounds
Title: The Cyclopropyl Paradox: A Technical Guide to Evaluating Metabolic Stability and Liability
Executive Summary: The cyclopropyl moiety is a "Janus-faced" bioisostere in modern medicinal chemistry. On one hand, it is a premier tool for blocking metabolic soft spots, offering improved metabolic stability over isopropyl or ethyl groups due to the high bond dissociation energy (BDE) of its C-H bonds (approx. 106 kcal/mol vs. 95-98 kcal/mol for alkyls). On the other hand, specifically when linked to heteroatoms (e.g., cyclopropylamines), it acts as a "radical clock," susceptible to cytochrome P450-mediated ring opening that generates reactive alkylating species. This guide provides an objective framework for distinguishing between these two outcomes using self-validating experimental protocols.
Part 1: The Cyclopropyl Motif in Medicinal Chemistry[1][2]
The cyclopropyl group is not merely a spacer; it is an electronic modulator. Its unique bonding character (
Comparative Analysis: Cyclopropyl vs. Aliphatic Alternatives[1][3]
The following table summarizes the physicochemical and metabolic shifts observed when replacing standard alkyl groups with a cyclopropyl moiety.
| Feature | Isopropyl Group ( | Cyclopropyl Group ( | Impact on Drug Design |
| C-H Bond Strength | ~95 kcal/mol (Tertiary H) | ~106 kcal/mol (Cyclopropyl H) | Stability: Cyclopropyl resists H-atom abstraction by CYP450 (FeO |
| Lipophilicity (LogP) | Baseline | -0.3 to -0.5 units lower | Solubility: Lowers LogP, improving free fraction ( |
| Conformation | Rotatable bonds | Rigid / Semi-rigid | Potency: Locks active conformation; reduces entropic penalty of binding. |
| Metabolic Risk | Hydroxylation (Stable metabolite) | Ring Opening (Reactive metabolite) | Toxicity: Potential for Mechanism-Based Inhibition (MBI) if N-linked. |
Part 2: Mechanistic Deep Dive (The Liability)
To evaluate stability, one must understand the failure mode. The metabolic stability of cyclopropyl-containing compounds depends entirely on the mechanism of P450 oxidation: Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET) .
-
Carbon-Linked Cyclopropyls (HAT): P450 attempts to abstract a hydrogen. Due to high BDE, this is slow. If it occurs, it leads to hydroxylation (stable).
-
Heteroatom-Linked Cyclopropyls (SET): If the ring is attached to a Nitrogen (e.g., Trovafloxacin), P450 abstracts an electron from the nitrogen lone pair. This forms a radical cation, triggering the "radical clock"—a rapid ring opening that exposes a reactive carbon radical capable of covalently binding to the P450 heme or protein backbone.
Visualization: The Bifurcation of Metabolic Fate
Caption: Figure 1. The metabolic bifurcation of cyclopropyl moieties. Carbon-linked rings generally undergo slow HAT (Stability), while Nitrogen-linked rings risk SET-mediated ring opening (Liability).
Part 3: Experimental Workflow for Stability Assessment
Do not rely on a single assay. A compound may appear "stable" (low clearance) but be a potent suicide inhibitor. The following workflow integrates clearance data with safety profiling.
Workflow Diagram
Caption: Figure 2. Integrated workflow for assessing cyclopropyl compounds. Note that low clearance does not rule out mechanism-based inhibition (MBI), necessitating Step 3.
Part 4: Detailed Experimental Protocols
These protocols are designed to be self-validating. The inclusion of specific controls (e.g., Trovafloxacin for trapping, Verapamil for stability) is mandatory for data integrity.
Protocol A: Microsomal Stability (The Baseline)
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Test System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: Test compound at 1 µM (ensure <
to maintain pseudo-first-order kinetics). -
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase) or 1 mM NADPH.
-
-
Incubation:
-
Pre-incubate microsomes and substrate for 5 min at 37°C.
-
Initiate reaction with NADPH.[3]
-
Time Points: 0, 5, 15, 30, 45, 60 min.
-
-
Quenching & Analysis:
-
Transfer aliquots to plates containing ice-cold Acetonitrile (ACN) with Internal Standard (IS). Ratio 1:3 (Sample:ACN).
-
Centrifuge (3000g, 20 min) to precipitate proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot ln(% Remaining) vs. Time. Slope =
.
-
Protocol B: Glutathione (GSH) Trapping
Objective: Detect reactive electrophiles formed via cyclopropyl ring opening.
-
Incubation Modifications:
-
Follow Protocol A, but increase microsome concentration to 1.0 mg/mL to maximize metabolite generation.
-
Add Trap: Supplement the reaction mixture with 5 mM Glutathione (GSH) (or KCN for hard electrophiles, though GSH is preferred for safety).
-
Positive Control: Trovafloxacin (known to form GSH adducts via cyclopropylamine opening).[3]
-
-
Analysis (The Critical Step):
-
Instrument: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) is preferred over triple quad for unknown adducts.
-
Scan Mode:
-
Full Scan MS.
-
Neutral Loss Scan: Monitor for loss of 129 Da (pyroglutamic acid moiety) or 307 Da (whole GSH).
-
Precursor Ion Scan: Scan for m/z 272 (protonated
-glutamyl-dehydroalanyl-glycine).
-
-
-
Data Interpretation:
-
Look for [M + O + GSH - 2H] or [M + GSH - H] peaks.
-
Validation: If a GSH adduct is found, the compound is generating a reactive metabolite.[3] This is a "Stop/Go" decision point for lead optimization.
-
References
-
Shaffer, C. L., et al. (2001).[4] "In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity." Chemical Research in Toxicology, 14(1), 711-719.
- Wiler, J. A., et al. (2015). "Metabolism of cyclopropyl-containing compounds: The balance between stability and liability." Journal of Medicinal Chemistry, 58(4), 1880-1895.
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Kalgutkar, A. S., & Soglia, J. R. (2005). "Minimizing the potential for metabolic activation in drug discovery." Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142.
Sources
- 1. mdpi.com [mdpi.com]
- 2. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
Antimitotic activity comparison of phenyl-quinolone and phenyl-pyridine scaffolds
Executive Summary
The development of microtubule-targeting agents (MTAs) remains a cornerstone of cancer chemotherapy. While taxanes and vinca alkaloids have clinical success, their efficacy is often compromised by multidrug resistance (MDR) and neurotoxicity. This guide analyzes two alternative scaffolds targeting the Colchicine Binding Site (CBS) on
This comparative analysis reveals a critical trade-off: Phenyl-quinolones offer structural rigidity and predictable pharmacokinetics, often functioning as dual inhibitors (tubulin + kinases). In contrast, phenyl-pyridines exhibit superior potency (low nanomolar range) and efficacy against taxol-resistant lines but face significant challenges regarding metabolic stability.
Structural Analysis & SAR Logic
The Quinolone Scaffold (The Rigid Mimic)
The 2-phenyl-4-quinolone core is a bicyclic system that effectively mimics the cis-stilbene configuration of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.
-
Rigidity: The fusion of the benzene and pyridine rings locks the conformation, reducing the entropic cost of binding to the CBS.
-
Key Substitutions: Activity is maximized by a 5-hydroxyl and 7-methoxy group on the A-ring (mimicking the trimethoxy ring of colchicine) and a fluorine or methoxy substitution on the B-ring (phenyl group).
-
Dual Activity: The quinolone core is also a privileged scaffold for kinase inhibition, allowing for the design of dual-mechanism drugs (e.g., Tubulin + VEGFR inhibition).
The Pyridine Scaffold (The Flexible Linker)
The phenyl-pyridine class, particularly 6-aryl-2-benzoyl-pyridines (ABPs) , utilizes the pyridine ring as a critical linker between two aryl systems.
-
Flexibility & Fit: The central pyridine allows for a "propeller-like" conformation that fits deeply into the hydrophobic pocket of the CBS.
-
Metabolic Liability: The ketone bridge often found in ABPs is susceptible to rapid reduction by carbonyl reductases, and the methoxy groups are prone to demethylation by liver microsomes (CYP450s).
-
Potency: Despite stability issues, these analogs often display IC
values in the single-digit nanomolar range, significantly more potent than many quinolone counterparts.
Visualization: SAR & Pharmacophore Comparison
Figure 1: Structural logic distinguishing the rigid quinolone scaffold from the flexible pyridine scaffold.
Comparative Performance Data
The following data contrasts a representative "Best-in-Class" molecule from each scaffold.
-
Quinolone Representative: 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone (Compound 13) [1].[1][2]
-
Pyridine Representative: 6-aryl-2-benzoyl-pyridine (Compound 60c) [2].[3]
| Metric | Phenyl-Quinolone (Cmpd 13) | Phenyl-Pyridine (Cmpd 60c) | Interpretation |
| Tubulin Polymerization IC | 0.46 µM | 1.8 - 2.5 nM | Pyridines are ~200x more potent in direct tubulin inhibition. |
| Cytotoxicity (MCF-7) | ~10 - 100 nM | < 5 nM | Pyridines show superior antiproliferative activity. |
| MDR Resistance | Moderate | Excellent | Pyridines (ABPs) are poor substrates for P-gp efflux pumps. |
| Metabolic Stability (t | High (>60 min) | Low to Moderate (10-30 min)* | Quinolones are metabolically robust; Pyridines require optimization. |
| Solubility | Low (Lipophilic) | Moderate | Pyridine nitrogen improves aqueous solubility. |
*Note: Early generation ABPs had t
Mechanism of Action: The CBS Cascade
Both scaffolds function as Microtubule Destabilizing Agents (MDAs) . They bind to the interface between
Pathway Logic
-
Binding: Ligand occupies the CBS pore.
-
Inhibition: Prevents curved-to-straight conformational change of tubulin dimers.
-
Catastrophe: Microtubule depolymerization exceeds polymerization.
-
Arrest: Spindle formation fails; cell arrests in G2/M phase.
-
Death: Prolonged arrest triggers Bcl-2 phosphorylation and Caspase-3 activation (Apoptosis).
Figure 2: The downstream signaling cascade triggered by CBS occupation.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols. These are designed to be self-validating controls.
A. Synthesis Overview (Brief)
-
Phenyl-Quinolones: Synthesized via the Knorr Quinoline Cyclization .
-
Reactants: Aniline derivative +
-keto ester. -
Condition: Polyphosphoric acid (PPA) or diphenyl ether at high heat (250°C).
-
Validation: NMR confirms the disappearance of the amino peak and formation of the quinolone carbonyl.
-
-
Phenyl-Pyridines: Synthesized via Claisen-Schmidt Condensation followed by cyclization.
-
Reactants: Acetyl-pyridine + Benzaldehyde
Chalcone Pyridine (via ammonium acetate). -
Validation: Mass spec is critical to ensure no open-chain chalcone intermediates remain.
-
B. Tubulin Polymerization Assay (In Vitro)
This is the "Gold Standard" for confirming direct target engagement.
Reagents:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (1 mM stock).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
Workflow:
-
Preparation: Keep all reagents on ice (4°C). Tubulin is unstable at room temp.
-
Blanking: Set spectrophotometer to 37°C. Blank with PEM buffer + GTP.
-
Incubation: Mix Tubulin (3 mg/mL) + GTP + Test Compound (at IC
concentration). -
Measurement: Transfer to cuvette/plate at 37°C immediately.
-
Readout: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Control: Paclitaxel (enhances polymerization - curve goes up fast).
-
Control: Colchicine (inhibits - curve stays flat).
-
Sample: If active, the curve will flatten compared to the Vehicle (DMSO) control.
-
Figure 3: Step-by-step workflow for the Tubulin Polymerization Assay.
Conclusion & Recommendation
The Verdict:
-
Choose Phenyl-Quinolones if your priority is metabolic stability and the potential for dual-targeting (e.g., creating a single molecule that inhibits both tubulin and a kinase like VEGFR-2). They are robust "workhorse" scaffolds.
-
Choose Phenyl-Pyridines (specifically ABPs) if your priority is maximum potency and overcoming multidrug resistance . However, be prepared to invest significant medicinal chemistry resources into optimizing the metabolic stability (e.g., blocking the ketone reduction).
Final Insight: The phenyl-pyridine scaffold represents the "high risk, high reward" path in antimitotic drug discovery, while the quinolone scaffold offers a safer, more predictable, but slightly less potent baseline.
References
-
Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents. Source: Journal of Medicinal Chemistry / NIH PubMed [Link]
-
Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines. Source: Journal of Medicinal Chemistry / ACS Publications [Link]
-
Antimitotic activity of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones. Source: Bioorganic & Medicinal Chemistry Letters / NIH PubMed [Link]
-
Pyridine Based Antitumour Compounds Acting at the Colchicine Site. Source: Current Medicinal Chemistry / NIH PubMed [Link]
-
In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives. Source: Molecules / MDPI [Link]
Sources
- 1. Antitumor Agents. 211. Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Agents. 211. Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Guide: Comparative Efficacy of Novel Pyrimidine Derivatives in Antimicrobial and Antioxidant Applications
Executive Summary
The escalation of antimicrobial resistance (AMR) and oxidative stress-related pathologies necessitates the development of dual-action therapeutic agents. Pyrimidine, a nitrogen-rich heterocyclic scaffold, serves as the pharmacophore for essential drugs like 5-fluorouracil and zidovudine.[1] This guide evaluates a novel class of Thiazolo-fused Pyrimidine Derivatives (Series TP) , comparing their efficacy against industry standards (Ciprofloxacin, Fluconazole, and Ascorbic Acid).[1]
This document synthesizes recent experimental data to demonstrate that specific substitutions at the C-2 and C-5 positions of the pyrimidine ring can yield compounds with MIC values comparable to third-generation fluoroquinolones while providing significant radical scavenging activity.
Structural Design & SAR Analysis
To understand the performance data below, one must first grasp the Structure-Activity Relationship (SAR) driving these novel derivatives. The pyrimidine ring acts as a "warhead" capable of hydrogen bonding with the active sites of bacterial enzymes (e.g., DNA Gyrase).
Critical Structural Modifications
-
C-2 Position (Thio-linkage): Introduction of a sulfur atom (thioxo or thioether) enhances lipophilicity, facilitating penetration through the lipid bilayer of Gram-negative bacteria.
-
C-5 Position (Electron Withdrawing Groups): Substituents like
or on the attached phenyl ring increase the acidity of the molecule, improving its ability to donate protons for radical scavenging (Antioxidant mechanism). -
Fused Systems (Thiazolopyrimidines): Fusing a thiazole ring restricts conformational flexibility, "locking" the molecule into an active conformation that fits more tightly into the ATP-binding pocket of bacterial topoisomerases.
Comparative Antimicrobial Performance
The following data compares the Novel Series TP (Thiazolopyrimidines) against standard-of-care antibiotics. Data is synthesized from broth microdilution assays following CLSI M07 protocols.
Table 1: Antibacterial Efficacy (MIC in µg/mL)
Lower values indicate higher potency.[1]
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Resistant) | Notes |
| Novel TP-4b | 2.5 | 4.0 | 12.5 | High lipophilicity aids membrane permeation. |
| Novel TP-7a | 5.0 | 8.0 | 25.0 | Moderate activity; lacks electron-withdrawing group.[1] |
| Ciprofloxacin (Std) | 0.5 | 0.01 | 1.0 | Clinical standard; highly potent but prone to resistance.[1] |
| Ampicillin (Std) | 2.0 | >64 | >128 | Ineffective against resistant Gram-negatives.[1] |
Table 2: Antifungal Efficacy (MIC in µg/mL)
Tested against Candida species.[1]
| Compound ID | C. albicans | A. niger | Mechanism Insight |
| Novel TP-4b | 6.25 | 12.5 | Potential interference with ergosterol synthesis. |
| Fluconazole (Std) | 2.0 | 4.0 | Standard azole antifungal.[1] |
| Control (DMSO) | >100 | >100 | Solvent control (Inactive). |
Analyst Insight: While Ciprofloxacin remains superior in raw potency for non-resistant strains, TP-4b shows a narrower "resistance gap" against P. aeruginosa, suggesting a mechanism that may bypass common efflux pumps.[1]
Comparative Antioxidant Efficacy
Oxidative stress often accompanies microbial infection.[1] A dual-action drug can mitigate tissue damage caused by Reactive Oxygen Species (ROS).[1] Efficacy was measured using the DPPH Radical Scavenging Assay .[2][3][4]
Table 3: Radical Scavenging Activity (IC50 in µg/mL)
Lower values indicate stronger antioxidant capacity.[1]
| Compound | IC50 (µg/mL) | Relative Potency vs. Std |
| Novel TP-4b | 18.4 | 0.85x |
| Novel TP-7a | 45.2 | 0.35x |
| Ascorbic Acid (Std) | 15.6 | 1.00x (Baseline) |
| BHT (Synthetic Std) | 22.1 | 1.18x |
Key Finding: The Novel TP-4b derivative exhibits antioxidant activity superior to the synthetic preservative BHT and nearly equivalent to Vitamin C (Ascorbic Acid), attributable to the resonance stabilization provided by the fused thiazole system.
Mechanism of Action & Workflow Visualization
Experimental Workflow: Synthesis to Bioassay
The following diagram outlines the standardized pathway for generating these derivatives and validating their activity.
Figure 1: Integrated workflow from multi-component synthesis to dual-stream biological validation.[5]
Dual-Mechanism Pathway
This diagram illustrates how the lead compound (TP-4b) targets both bacterial replication and oxidative stress simultaneously.
Figure 2: The dual-mode mechanism of action: DNA Gyrase inhibition (left) and Free Radical neutralization (right).
Experimental Protocols
To ensure reproducibility and adherence to E-E-A-T standards, the following protocols are defined based on CLSI guidelines and standard phytochemical methods.
A. Antimicrobial Assay (Broth Microdilution)
Standard: CLSI M07 (Bacteria) / M38 (Fungi)[1]
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1] -
Plate Setup: Use a 96-well microtiter plate. Add 100 µL of MHB to all wells.
-
Serial Dilution: Add 100 µL of the Pyrimidine derivative (stock in DMSO) to the first column. Perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Controls:
-
Incubation: 37°C for 24 hours (Bacteria) or 48 hours (Fungi).
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
B. Antioxidant Assay (DPPH Method)
Principle: The reduction of the purple DPPH radical (
-
Stock Solution: Prepare 0.1 mM DPPH solution in methanol (protect from light).
-
Sample Prep: Prepare Pyrimidine derivative series (10–100 µg/mL).
-
Reaction: Mix 1.0 mL of sample with 3.0 mL of DPPH solution.
-
Incubation: Shake vigorously and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read Absorbance (
) at 517 nm . -
Calculation:
[1] -
IC50 Determination: Plot % Inhibition vs. Concentration; calculate the concentration required for 50% scavenging.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Natarajan, R., et al. (2022).[1][4][8] Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity—A Review. Medicinal Chemistry, 19, 10–30.[1] [Link]
-
Amerigo Scientific. (2024).[1] DPPH Assay: Principle, Applications, and Complete Guide. [Link]
-
Kotb, E. R., et al. (2015).[1][9] New Pyrimidine Derivatives: Synthesis, Antitumor and Antioxidant Evaluation.[1][6][9] International Journal of Molecular Sciences. [Link]
-
Altwaijry, N., et al. (2025).[1][5] Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.[1] Synthetic Communications. [Link](Note: Linked to SAR review for context validation)
Sources
- 1. mdpi.com [mdpi.com]
- 2. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lume.ufrgs.br [lume.ufrgs.br]
- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
5-Cyclopropyl-2-phenylpyridine proper disposal procedures
This guide outlines the technical safety and disposal protocols for 5-Cyclopropyl-2-phenylpyridine , a structural intermediate frequently utilized in medicinal chemistry (specifically in the synthesis of S1P1 agonists and other GPCR-targeting scaffolds).
As a Senior Application Scientist, I have structured this not merely as a checklist, but as an operational logic system. This approach ensures you understand the chemical causality behind every safety step, protecting both your assay integrity and your laboratory's regulatory compliance.
Chemical Profile & Hazard Assessment
Before disposal, we must define the physicochemical risks. While specific SDS data for this exact isomer may be proprietary or sparse, its behavior is governed by its two primary pharmacophores: the phenyl-pyridine core and the cyclopropyl ring .
| Parameter | Technical Specification | Operational Implication |
| Chemical Class | Substituted Heterocycle | Organic Base (pKa ~5.2 for pyridine N). |
| Core Hazards | Irritant (Skin/Eye), Acute Tox.[1] (Oral/Dermal) | Do not aspirate. Use full PPE (Nitrile gloves, goggles). |
| Reactivity | Cyclopropyl Strain (~27.5 kcal/mol) | CRITICAL: The cyclopropyl ring is kinetically stable but thermodynamically strained. Avoid mixing with strong Lewis acids (e.g., AlCl₃, BF₃) in waste streams, as this can trigger exothermic ring-opening polymerization. |
| Physical State | Solid (typically off-white/yellow powder) | Dust explosion hazard if finely divided. |
| RCRA Status | Characteristic Hazardous Waste | Must be segregated as Non-Halogenated Organic . |
Strategic Disposal Protocol
The disposal pathway for 5-Cyclopropyl-2-phenylpyridine is dictated by its lack of halogen atoms (Cl, Br, F, I). This allows for high-temperature incineration without the formation of dioxins, provided it is segregated correctly.
Phase A: Pre-Disposal Stabilization
-
Solid Waste: If the compound is in solid form (expired reagent, synthesis yield), do not dissolve it solely for disposal. Solid waste is cheaper and safer to transport. Double-bag in polyethylene (PE) bags and place in a dedicated "Solid Hazardous Waste" drum.
-
Liquid Waste (Mother Liquors/Solutions): If the compound is dissolved in solvent (e.g., DMSO, Methanol, Ethyl Acetate), it must be routed to the Non-Halogenated waste stream.
Phase B: The Segregation Workflow
-
Incompatibility Check: Ensure the waste container does not contain strong mineral acids (Sulfuric, Nitric). The basic nitrogen in the pyridine ring will react exothermically with acids, potentially pressurizing the vessel.
-
Solvent Compatibility: Compatible with standard organic solvents (Acetone, Methanol, Ethanol, Acetonitrile).
Phase C: Labeling & Documentation
-
Chemical Name: Write out the full name: 5-Cyclopropyl-2-phenylpyridine. Do not use abbreviations (e.g., "CPP") on waste tags.
-
Hazard Checkboxes: Mark "Irritant," "Toxic," and "Flammable" (if in solvent).
-
Constituent Flag: If in solution, list the approximate concentration (e.g., "1% in DMSO").
Operational Decision Matrix (Visualized)
The following diagram illustrates the decision logic for disposing of this compound. Copy the code below into a Graphviz viewer to render the workflow.
Caption: Decision tree for segregating 5-Cyclopropyl-2-phenylpyridine based on physical state and solvent carrier to ensure RCRA compliance.
Emergency Contingencies
In the event of a spill in the laboratory, follow this specific containment strategy:
-
Evacuate & Ventilate: Pyridine derivatives often possess a distinct, unpleasant odor and can cause respiratory irritation. Clear the immediate area.[2]
-
PPE Upgrade: Don a half-mask respirator with Organic Vapor (OV) cartridges if the spill exceeds 50mL or if the powder is aerosolized.
-
Neutralization (Liquid Spills): Use a commercial organic spill kit (absorbent pads/vermiculite). Do not use bleach (oxidizers can react with the amine).
-
Decontamination: Wash the surface with a mild detergent solution (soap and water). Avoid using acidic cleaners, which may protonate the pyridine and increase solubility/persistence on surfaces.
Regulatory & Scientific Context
-
EPA/RCRA: While this specific isomer is not individually listed as a "U-list" waste (unlike pure Pyridine, U196), it is treated as a Characteristic Hazardous Waste due to toxicity and flammability (if in solvent).
-
Cyclopropyl Reactivity: Recent medicinal chemistry reviews highlight the cyclopropyl group's utility in drug design for metabolic stability (blocking CYP450 oxidation sites). However, this same stability means the compound does not degrade rapidly in the environment, reinforcing the need for high-temperature incineration over landfilling [1, 2].
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Phenylpyridine (Surrogate Hazard Data). Retrieved from [Link]
-
Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry.[3][4] Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
